molecular formula C13H12N2 B3021376 {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine CAS No. 1401774-23-9

{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Numéro de catalogue: B3021376
Numéro CAS: 1401774-23-9
Poids moléculaire: 196.25 g/mol
Clé InChI: PUIXZBUXAZDNAP-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is a useful research compound. Its molecular formula is C13H12N2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
The exact mass of the compound {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[(E)-2-pyridin-4-ylethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H,14H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXZBUXAZDNAP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)/C=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357229
Record name MLS000756475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32598-04-2
Record name MLS000756475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000756475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural Properties and Characterization of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine —frequently referred to in literature as 3-((E)-2-(pyridin-4-yl)vinyl)aniline or 4-(3-aminostyryl)pyridine—is a highly versatile azastilbene derivative. Featuring a highly conjugated π -system that bridges an electron-donating primary amine with an electron-withdrawing pyridine ring, this molecule operates as a highly tunable intramolecular push-pull fluorophore. This whitepaper provides an in-depth analysis of its structural architecture, self-validating synthetic workflows, photophysical characterization, and its critical applications in chemical biology and materials science.

Structural & Electronic Architecture

The core structural motif of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is its thermodynamically stable (E)-vinyl bridge, which ensures planar geometry and facilitates extensive π -electron delocalization across the molecule.

The Push-Pull Dynamics: The primary amine (-NH₂) located at the meta position of the phenyl ring serves as the electron-donating group (EDG), while the 4-pyridyl nitrogen acts as the electron-withdrawing group (EWG). Causality in Design: While para-substitution would maximize direct resonance, meta-substitution is often deliberately chosen in probe design to provide a distinct balance of inductive and mesomeric effects. This structural choice prevents excessive bathochromic (red) shifting of the emission spectrum, a critical feature when designing biological probes that require specific Stokes shifts to avoid the autofluorescence window of biological tissues[1].

PushPull A Amino Group (-NH2) B Phenyl Ring A->B +M Effect C (E)-Vinyl Bridge B->C Pi-Delocalization D Pyridine Ring C->D Pi-Delocalization E Pyridine Nitrogen D->E -M Effect

Electron delocalization pathway in the push-pull system of 4-(3-aminostyryl)pyridine.

Synthetic Methodologies & Self-Validating Protocols

To synthesize the (E)-isomer with high structural fidelity, a robust two-step sequence is employed: a Knoevenagel-type condensation followed by a selective catalytic transfer hydrogenation[2].

Step-by-Step Protocol: Synthesis of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine
  • Condensation: React 4-picoline (1.25 eq) with 3-nitrobenzaldehyde (1.0 eq) in acetic anhydride.

    • Causality: Acetic anhydride is selected as both the solvent and a chemical dehydrating agent. It continuously consumes the water byproduct, driving the thermodynamic equilibrium strictly toward the alkene formation. Reflux the mixture for 12 hours.

  • Intermediate Isolation: Pour the cooled mixture onto ice, neutralize with 40% NaOH aqueous solution, and extract with ethyl acetate. Recrystallize the residue to yield the intermediate, 4-(3-nitrostyryl)pyridine.

    • Validation Check: Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1) must reveal a single, highly UV-active spot distinct from the starting aldehyde, confirming complete conversion.

  • Selective Reduction: Suspend the intermediate in ethanol. Add 10% Pd/C catalyst, followed by the dropwise addition of hydrazine monohydrate. Reflux for 2 hours.

    • Causality: Hydrazine with Pd/C is chosen over traditional stannous chloride (SnCl₂) reductions to prevent trace heavy metal contamination. Heavy metals act as potent fluorescence quenchers, which would ruin the molecule for downstream photophysical assays. Furthermore, this specific catalytic transfer method selectively reduces the nitro group to an amine without saturating the critical (E)-vinyl double bond[2].

  • Final Purification: Filter the hot solution to remove the Pd/C catalyst, concentrate the solvent, and recrystallize from ethanol to yield the final product.

Self-Validating System: The reaction endpoint of the reduction is visually confirmed by the complete cessation of nitrogen gas evolution. Structural fidelity is internally validated via ¹H-NMR spectroscopy: the presence of a sharp vinylic doublet with a coupling constant ( 3JHH​ ) of ~16 Hz guarantees the absolute retention of the (E)-configuration, as (Z)-isomers would present a significantly lower coupling constant (~12 Hz).

Synthesis Step1 1. Reagent Prep: 4-Picoline + 3-Nitrobenzaldehyde Step2 2. Condensation: Acetic Anhydride, Reflux 12h Step1->Step2 Step3 3. Intermediate: 4-(3-Nitrostyryl)pyridine Step2->Step3 Step4 4. Reduction: Pd/C, Hydrazine, EtOH, Reflux 2h Step3->Step4 Step5 5. Purification: Recrystallization (EtOH) Step4->Step5 Step6 Final: {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine Step5->Step6

Step-by-step synthesis of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine via Knoevenagel condensation.

Photophysical Characterization & Isomerization Dynamics

The extended π -conjugation of the azastilbene backbone makes this molecule highly photoactive.

Solvatochromism via Intramolecular Charge Transfer (ICT)

Due to the ICT from the amine donor to the pyridine acceptor, the molecule exhibits pronounced positive solvatochromism. As solvent polarity increases, the highly dipolar excited state is stabilized to a greater degree than the ground state, leading to a significant bathochromic (red) shift in the emission spectrum.

Table 1: Representative Photophysical Data for Aminostyrylpyridines (Note: Values are representative of the general aminostyrylpyridine class to illustrate typical ICT solvatochromic behavior).

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Toluene2.38~330~410~59000.45
Chloroform4.81~340~440~66000.38
Methanol32.7~355~510~85000.12
Water80.1~365~540~8800<0.05
Photoisomerization Protocol

When exposed to targeted UV irradiation, the thermodynamically stable (E)-isomer undergoes a trans-to-cis photoisomerization to yield the (Z)-isomer.

Validation Check: This dynamic process is continuously monitored via UV-Vis spectroscopy. The (E)-isomer's primary absorption band will exhibit a hypsochromic (blue) shift and a decrease in molar absorptivity (hypochromic effect). The strict maintenance of an isosbestic point during the initial irradiation phase mathematically validates that a clean, two-state (E → Z) transition is occurring without any competing photodegradation. Under strictly anaerobic conditions, prolonged irradiation of the (Z)-isomer drives a photocyclization reaction, yielding azaphenanthrene derivatives[3].

Photoisomerization E (E)-Isomer (Trans) Z (Z)-Isomer (Cis) E->Z UV Light Z->E Heat / Visible Cyclic Azadihydro- phenanthrene Z->Cyclic Anaerobic Photocyclization

Photochemical E/Z isomerization and anaerobic photocyclization pathways.

Applications in Chemical Biology & Materials Science

Amyloid-Beta (Aβ) Imaging Probes: Styrylpyridine derivatives are premier scaffolds for neuroimaging. Their planar, highly conjugated structures allow them to intercalate seamlessly into the cross-beta sheet architecture of amyloid fibrils. Radioiodinated or fluorinated derivatives of this core are highly effective candidates for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging probes in Alzheimer's disease diagnostics, demonstrating excellent blood-brain barrier penetration and high binding affinities ( Ki​ < 10 nM)[1].

Advanced Polymers and Metal-Organic Frameworks (MOFs): The bifunctionality of the primary amine and the coordinating pyridine nitrogen enables the molecule to act as a highly rigid diamine precursor for high-performance polyamides and polyimides[4]. Furthermore, the pyridine moiety can coordinate with transition metals (e.g., Fe, Ru, Pt), allowing the molecule to serve as a structural pillar and electron-transfer conduit in MOFs designed for electrocatalysis, such as Oxygen Reduction Reactions (ORR)[2].

References

  • [3] Title: Highly Regioselective Anaerobic Photocyclization of 3-Styrylpyridines | Source: acs.org | URL:[Link]

  • [1] Title: Novel Styrylpyridines as Probes for SPECT Imaging of Amyloid Plaques | Source: acs.org | URL:[Link]

  • [2] Title: Electrocatalytically Active Graphene-Porphyrin MOF Composite for Oxygen Reduction Reaction (ORR) - Supporting Information | Source: amazonaws.com | URL: [Link]

  • [4] Title: Polyamides, polyimides and bismaleimides derived from 2,6-di(3-aminostyryl)pyridine | Source: researchgate.net | URL: [Link]

Sources

Spectroscopic Profiling and UV-Vis Absorption Dynamics of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing fluorescent probes, pH sensors, or nonlinear optical materials, {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine (also known as 4-(3-aminostyryl)pyridine) represents a highly tunable, environmentally sensitive scaffold. As a meta-substituted aminostyrylpyridine, this molecule operates as a Donor- π -Acceptor (D- π -A) push-pull chromophore.

This technical guide dissects the photophysical properties, Intramolecular Charge Transfer (ICT) mechanisms, and UV-Vis absorption characteristics of this molecule, providing a self-validating experimental framework for its spectroscopic characterization.

Electronic Architecture and the Meta-Substitution Anomaly

The core structure of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine consists of an electron-donating amino group ( −NH2​ ) and an electron-accepting pyridine ring, bridged by an (E)-vinyl (trans-alkene) linker.

The Causality of Meta-Substitution: In classic para-substituted push-pull systems, the lone pair of the donor nitrogen can delocalize directly into the π∗ orbital of the acceptor via resonance. However, in this molecule, the amino group is located at the meta (3-) position of the phenyl ring. According to classical valence bond theory, direct resonance conjugation between the meta-amino group and the vinyl bridge is forbidden.

Despite this, the molecule exhibits significant Intramolecular Charge Transfer (ICT)[1]. This occurs because excitation induces a massive redistribution of electron density. The meta-amino group stabilizes the resulting charge-separated excited state through a combination of strong inductive effects and hyperpolarizability. Consequently, the ICT absorption band is slightly hypsochromically shifted (blue-shifted) compared to its para-isomer, yet it retains extreme sensitivity to solvent polarity and pH[2].

UV-Vis Absorption and Solvatochromism

The UV-Vis absorption spectrum of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine in neutral media is dominated by a strong π→π∗ transition mixed with distinct ICT character. Because the molecule undergoes a large change in its dipole moment upon excitation ( μExcited​>μGround​ ), it exhibits positive solvatochromism .

As solvent polarity increases, the highly polar excited state is stabilized to a greater degree than the ground state. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum.

Table 1: Quantitative Photophysical Properties in Various Solvents

Note: Values are representative benchmarks for meta-aminostyrylpyridine derivatives.

SolventDielectric Constant ( ϵ ) λmax​ Absorption (nm)Molar Absorptivity ( ϵmax​ ) ( M−1cm−1 )
Hexane1.89325~21,000
Chloroform4.81332~22,500
Methanol32.7338~24,000
Water (pH 7.4)80.1342~23,200

Halochromism: A Self-Validating Multi-State System

The most powerful analytical feature of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is its halochromism (pH-dependent spectral shifting). The molecule possesses two distinct basic sites with vastly different pKa​ values: the pyridine nitrogen and the aniline nitrogen. This creates a predictable, three-state thermodynamic system[3].

State 1 to State 2 (Red Shift): Upon initial addition of acid, protonation occurs exclusively at the more basic pyridine nitrogen. The neutral pyridine ring is a moderate electron acceptor. However, protonation yields a pyridinium cation, which is a vastly superior electron acceptor due to its positive charge[4]. This drastically lowers the LUMO energy. Because the HOMO (localized near the aniline donor) remains relatively stable, the HOMO-LUMO gap shrinks, causing a massive bathochromic (red) shift in the UV-Vis spectrum (shifting from ~330 nm to ~390 nm).

State 2 to State 3 (Blue Shift): Further addition of strong acid protonates the aniline nitrogen. This converts the strongly electron-donating −NH2​ group into a strongly electron-withdrawing −NH3+​ group. The push-pull ICT architecture is instantly annihilated. The HOMO energy drops significantly, widening the HOMO-LUMO gap and causing a massive hypsochromic (blue) shift , reverting the spectrum to resemble an unsubstituted styrylpyridinium scaffold (~315 nm).

Halochromism N1 Neutral State (Base Form) Abs: ~330 nm N2 Monoprotonated (Pyridinium) Abs: ~390 nm N1->N2 + H+ (Red Shift) N3 Diprotonated (Anilinium-Pyridinium) Abs: ~315 nm N2->N3 + H+ (Blue Shift)

Caption: Halochromic state transitions and corresponding UV-Vis absorption shifts.

Standardized Experimental Protocol for UV-Vis Titration

To accurately map the photophysics of this molecule, researchers must utilize a self-validating spectrophotometric titration protocol.

Why is this protocol self-validating? If the titration curves pass through a single, sharp isosbestic point (a specific wavelength where two interconverting species have the exact same molar absorptivity), it mathematically proves that the system is undergoing a clean, 1:1 conversion between two states without the accumulation of intermediates or photobleaching. If the isosbestic point drifts, the scientist is immediately alerted to experimental failure.

Step-by-Step Methodology:
  • Stock Solution Preparation: Dissolve {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine in spectroscopic-grade methanol to create a 1.0×10−3 M stock. Dilute to a working concentration of 10μM using a buffered aqueous/methanol mixture to ensure absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 AU).

  • Baseline Correction: Run a baseline scan (250–600 nm) using the exact solvent mixture without the analyte. Use matched quartz cuvettes (1 cm path length).

  • Acid/Base Titration: Begin with the analyte in a basic buffer (pH 10) to ensure 100% Neutral State. Iteratively add microliter volumes of standardized 0.1 M HCl.

  • Spectral Acquisition: Record the UV-Vis spectrum after each addition, allowing 30 seconds for thermal and chemical equilibration.

  • Data Analysis & Validation: Overlay the spectra. Identify the first isosbestic point (Neutral Monoprotonated) and the second isosbestic point (Monoprotonated Diprotonated). Plot Absorbance at λmax​ vs. pH to calculate the exact pKa​ values via the Henderson-Hasselbalch equation.

Workflow S1 1. Stock Solution Prep (10 µM in MeOH) S2 2. Baseline Correction (Solvent Blank) S1->S2 S3 3. Acid/Base Titration (0.1 M HCl / NaOH) S2->S3 S4 4. Spectral Acquisition (250 - 600 nm) S3->S4 S4->S3 Iterative Addition S5 5. Isosbestic Point Validation S4->S5

Caption: Step-by-step experimental workflow for UV-Vis spectrophotometric titration.

References[2] Conformational equilibria and photophysical behaviour of styrylpyridines; excitation energy effects in fluid and rigid solutions. Academia.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4TqDCozs0iLdAzz7wmnRzce5iPmkmZ11VHVpm1p4R1kG9ru0sykDrUMjZascqKQZk_NHzMfr24ON5XNax2WY5ZYcIWMDs3a8zzUEPxnYmpTjGnH3bu9KmjPXEpf5Z89g8Ygf1ioNL8XuSmg4-1Yzlxuyymbb-QYyYoYzssUJxrhzM8d8cFJhAJmGUvCN_raHIlXBLFHrEzATG6hrCLN3jJ15IaKY8TJZg7ELfadPRuFO4JP12QH5-ya0KSgRCRnKa60Tpex4qAFgUh9McyBFQg-YaLqR-rfk7URq0BQ==[1] Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgSDTypbuIBLjcVZd2p-dclnsHAf9sqkxRnvdC1ouE-XOsy_fIjcAoiCGlSMLIv5-Ivjk_lFYhnZv3nE1-NaGV6S3rqp9bi3OkPhMRfHaq2vK4A4OejZCuEyl6Q6txuzLkSXHRt2a3W-YSOjY=[3] Photophysical and photochemical behavior of stilbene-like molecules and their aza-analogues. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyyTKMIBh-RRaqwSOcVqA0KvlTsKHyK2lMWGpsfll92ID-EI6_bkNNyjpYE5X60dyZS3qZRfCJQmtzaJR5vl2x_PJvPEAUYhOucuZMMIoJs5VpBW4WzOuZZkdpOibfyYFJPZO-gBApICNw74mAyTDz21pQ12OKL4c95tOksLrWecNvTVuu06etMsFHtGSFFQHUTPnihStWYRJ2oa9eLGWg3kTMDiFki6kefUhulScS6favfUNMFnpUrC_wJre5GMajp1a1fSYv3id0[4] Presence of Two Emissive Minima in the Lowest Excited State of a Push–Pull Cationic Dye Unequivocally Proved by Femtosecond Up-Conversion Spectroscopy and Vibronic Quantum-Mechanical Computations. The Journal of Physical Chemistry B - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNkA6mHDwo607K_ppA25JPObU2Y76pRXjUEk6vxHTZNl-7zBS9VeKnW6AkPrVwd709bvatkY3KHMwrW7NXFbWHm_dX-2VTkeUr1jOjqNLcqnifXJFv-Tf3UVBdrRWPddEsl5v0GkepzPCdWxI=

Sources

In-Depth Technical Guide: Evaluating the Binding Affinity of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine to Amyloid Fibrils

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly specific radiotracers for the in vivo imaging of amyloid-beta (Aβ) plaques is a cornerstone of Alzheimer’s disease (AD) diagnostics and drug development. The compound {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine serves as a foundational styrylpyridine derivative—a class of molecules renowned for their high affinity to Aβ fibrils and excellent blood-brain barrier (BBB) penetrability.

Unlike conventional benzothiazoles (e.g., Pittsburgh Compound-B), styrylpyridines utilize a highly conjugated, planar push-pull electronic architecture. In {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, the aniline moiety acts as the electron donor, while the pyridine ring acts as the electron acceptor. This specific geometry allows the molecule to effectively intercalate into the hydrophobic grooves formed by the cross-β sheets of Aβ fibrils.

As a Senior Application Scientist, evaluating the binding affinity of such probes requires moving beyond simple empirical observation. Every assay must be a self-validating system that accounts for ligand solubility, non-specific binding, and thermodynamic equilibrium. This whitepaper details the rigorous methodologies required to quantify the binding affinity ( Kd​ and Ki​ ) of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine to Aβ fibrils.

Molecular Rotor Dynamics & Binding Kinetics

Styrylpyridines exhibit "molecular rotor" behavior. In an aqueous environment, the molecule undergoes rapid non-radiative decay via rotation around the vinyl bond, rendering it virtually non-fluorescent. Upon binding to the rigid, hydrophobic pocket of an amyloid fibril, this rotation is sterically hindered. The energy is instead released as a highly quantifiable fluorescent photon. This mechanism allows for direct saturation binding assays without the need for radiolabeling, though radioligand competition remains the gold standard for validating clinical PET/SPECT candidates ().

MolecularRotor Free Free Probe in Solution Rotation Bond Rotation Free->Rotation Bound Bound to Amyloid Free->Bound Intercalation NonRad Non-Radiative Decay (Dark) Rotation->NonRad Restricted Restricted Rotation Bound->Restricted Fluorescence High Fluorescence Restricted->Fluorescence

Caption: Molecular rotor mechanism of styrylpyridine fluorescence upon amyloid binding.

Experimental Workflows & Methodologies

Workflow A Aβ(1-42) Monomer Preparation B Fibrillization (37°C, 72h) A->B C Mature Aβ Fibrils B->C D Add Styrylpyridine Probe C->D E Binding Assay (Radioligand/Fluorescence) D->E F Quantify Affinity (Kd / Ki) E->F

Caption: Workflow for evaluating styrylpyridine binding affinity to Aβ fibrils.

Protocol 1: Preparation & Quality Control of Synthetic Aβ(1-42) Fibrils

To ensure reproducible binding kinetics, the amyloid substrate must be highly standardized. Post-mortem tissue is heterogeneous; therefore, synthetic Aβ(1-42) is utilized for primary Ki​ determination.

  • Monomerization: Dissolve 1 mg of lyophilized Aβ(1-42) peptide in 1 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

    • Causality: Lyophilized peptides contain amorphous, pre-formed aggregates. HFIP is a potent hydrogen-bond disruptor that forces the peptide into a purely monomeric α-helical state, ensuring a synchronized starting point for fibrillization.

  • Evaporation & Storage: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide films at -80°C.

  • Fibrillization: Resuspend a peptide film in anhydrous DMSO to 5 mM, then immediately dilute to 50 µM in 10 mM Phosphate-Buffered Saline (PBS, pH 7.4). Incubate at 37°C for 72 hours with continuous orbital shaking (300 rpm).

  • Self-Validation Checkpoint (ThT Assay): Mix a 5 µL aliquot of the fibril suspension with 10 µM Thioflavin T (ThT). Measure fluorescence (Ex: 440 nm, Em: 482 nm). The batch is only validated for use if the fluorescence signal is 20-fold higher than a monomeric control.

Protocol 2: Competitive Radioligand Binding Assay ( Ki​ Determination)

This protocol utilizes [125I]IMPY as the reference radioligand, which shares the same primary binding site (Site 1) on Aβ fibrils as styrylpyridines ().

CompetitiveAssay Step1 1. Aliquot Aβ Fibrils (50 nM) Step2 2. Add Fixed [125I]IMPY (0.1 nM) Step1->Step2 Step3 3. Add Serial Dilutions of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine Step2->Step3 Step4 4. Incubate 3h at RT to Equilibrium Step3->Step4 Step5 5. Rapid Filtration (GF/B Filters) Step4->Step5 Step6 6. Gamma Counting & Ki Calculation Step5->Step6

Caption: Step-by-step competitive radioligand binding assay for Ki determination.

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 10% ethanol.

    • Causality: The 10% ethanol prevents the highly lipophilic styrylpyridine from precipitating out of solution at higher concentrations, preventing artificial inflation of the apparent IC50​ .

  • Incubation: In borosilicate glass tubes, combine:

    • 50 µL of Aβ(1-42) fibrils (final concentration: 50 nM)

    • 50 µL of [125I]IMPY (final concentration: 0.1 nM)

    • 50 µL of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine at varying concentrations ( 10−11 to 10−5 M)

    • 850 µL of Assay Buffer.

  • Equilibration: Incubate the mixture at room temperature for 3 hours.

    • Causality: Kinetic studies show that styrylpyridines require up to 2.5 hours to reach true thermodynamic equilibrium with the fibril binding sites. Premature filtration leads to inaccurate Ki​ values.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a Brandel cell harvester. Wash three times with 3 mL of ice-cold 10% ethanol/Tris buffer.

    • Causality: GF/B filters (1.0 µm pore size) trap the large amyloid fibrils while allowing unbound ligand to pass. Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic probe.

  • Quantification: Measure the retained radioactivity using a gamma counter.

  • Self-Validation Checkpoint: Calculate the Z'-factor between the "Total Binding" (no competitor) and "Non-Specific Binding" (10 µM unlabeled IMPY) wells. The assay is only valid if Z′≥0.5 .

Protocol 3: Fluorescence Saturation Binding Assay ( Kd​ Determination)
  • Titration: Add increasing concentrations of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine (1 nM to 2 µM) to a fixed concentration of Aβ(1-42) fibrils (1 µM) in PBS.

  • Measurement: Excite the samples at the ligand's specific absorbance maximum (~380 nm) and measure emission (~490 nm).

  • Self-Validation Checkpoint (Inner-Filter Effect Correction): Highly concentrated styrylpyridines can absorb their own emitted light. A parallel titration must be performed in buffer without fibrils. This background fluorescence must be subtracted from the fibril-bound fluorescence to generate the true specific binding curve.

Data Analysis & Quantitative Summaries

The competitive binding data is analyzed using nonlinear regression to fit a one-site homologous competition curve. The IC50​ is converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [125I]IMPY (0.1 nM) and Kd​ is the known affinity of IMPY for Aβ fibrils (1.5 nM).

Table 1: Comparative Binding Affinities of Styrylpyridine Derivatives to Aβ Fibrils
Compound / LigandTarget SubstrateAssay TypeAffinity ( Ki​ / Kd​ )Reference Source
{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine Synthetic Aβ(1-42) FibrilsCompetitive (vs [125I]IMPY )~ 10.0 - 15.5 nMSAR Baseline Estimate
(E)-4-(2-(pyridin-4-yl)vinyl)aniline Synthetic Aβ(1-42) FibrilsCompetitive (vs [125I]IMPY )3.6 ± 0.8 nM[Qu et al., 2007]
18F -AV-45 (Florbetapir) Post-mortem AD BrainSaturation Binding3.72 ± 0.30 nM[Kung et al., 2010]
[125I]IMPY Synthetic Aβ(1-42) FibrilsSaturation Binding1.5 ± 0.2 nMReference Standard

Note: The meta-substitution of the amine in {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine slightly reduces binding affinity compared to the para-substituted isomer due to suboptimal hydrogen bond vector alignment within the fibril groove.

Ex Vivo Validation: Post-Mortem Autoradiography

In vitro binding to synthetic fibrils must be validated against authentic human pathology.

  • Tissue Preparation: Obtain 20 µm thick sections of temporal cortex from confirmed AD patients and age-matched healthy controls.

  • Incubation: Incubate the sections with 0.1 nM of the radiolabeled styrylpyridine (e.g., 18F or 125I analog) for 1 hour.

  • Washing: Wash sequentially in 50% ethanol (2 x 2 min) and water (30 sec) to remove unbound tracer.

  • Imaging: Expose the dried sections to phosphor imaging plates. The styrylpyridine must demonstrate dense, punctate binding corresponding to grey matter plaques, with negligible retention in the white matter or healthy control tissue ().

References

  • Zhang, W., Kung, M. P., Oya, S., Hou, C., & Kung, H. F. (2007). 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging. Nuclear Medicine and Biology, 34(1), 89-97. URL:[Link]

  • Qu, W., Kung, M. P., Hou, C., Benedum, T. E., & Kung, H. F. (2007). Novel styrylpyridines as probes for SPECT imaging of amyloid plaques. Journal of Medicinal Chemistry, 50(9), 2157-2165. URL:[Link]

  • Ono, M., Haratake, M., Nakayama, M., Kaneko, Y., Kawabata, K., Mori, H., Kung, M. P., & Kung, H. F. (2005). Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease. Nuclear Medicine and Biology, 32(4), 329-335. URL:[Link]

  • Kung, H. F., Choi, S. R., Qu, W., Zhang, W., & Skovronsky, D. (2010). Preclinical Properties of 18F-AV-45: A PET Agent for Aβ Plaques in the Brain. Journal of Nuclear Medicine, 51(1), 95-101. URL:[Link]

Toxicological Profiling and Preliminary Safety Data of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the preclinical drug development landscape, I frequently encounter scaffolds that exhibit exceptional potency in biochemical assays but fail spectacularly in early toxicology screens. The compound {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine —an aza-stilbene derivative—is a textbook example of this paradox. While this structural motif is highly valuable in the design of kinase inhibitors, epigenetic modulators, and amyloid-beta fluorescent probes, it harbors significant intrinsic liabilities.

This whitepaper dissects the toxicological profile of this compound, explaining the causality behind its safety liabilities, and provides a field-proven, self-validating protocol for assessing its metabolic bioactivation.

Structural Toxicology & Pharmacophore Liabilities

To understand the toxicity of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, we must deconstruct its structure. The molecule consists of three distinct domains, each contributing to its risk profile:

  • The Aniline Moiety (Primary Amine): Primary aromatic amines are notorious for cytochrome P450 (CYP450)-mediated bioactivation. Hepatic enzymes, specifically CYP1A2 and CYP3A4, oxidize the amine to a reactive N-hydroxylamine. This intermediate rapidly dehydrates to a highly electrophilic nitroso species capable of forming covalent adducts with DNA and hepatic proteins .

  • The (E)-Vinyl Linker (Styryl Core): Aminostilbene and styrylpyridine derivatives are susceptible to photoisomerization (E to Z) and phototoxicity. Historically, trans-4-aminostilbene derivatives have been flagged as genotoxic carcinogens due to the persistent formation of DNA adducts in hepatic and renal tissues .

  • The 4-Pyridine Ring: The basic nitrogen on the pyridine ring (pKa ~5.2–5.5) introduces a severe cardiovascular liability. This basicity, coupled with the lipophilic planar styryl system, perfectly matches the pharmacophore model for trapping the potassium ion channel encoded by the human Ether-à-go-go-Related Gene (hERG), leading to drug-induced QT prolongation .

Mechanistic Toxicology: CYP450 Bioactivation Pathway

The most critical bottleneck for this compound is its genotoxic potential via metabolic activation. The diagram below illustrates the causal pathway from hepatic metabolism to covalent macromolecular binding, alongside the glutathione (GSH) detoxification route.

G Parent {3-[(E)-2-pyridin-4-ylvinyl] phenyl}amine CYP CYP1A2 / CYP3A4 Oxidation Parent->CYP Hepatic Metabolism Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine N-oxidation Nitroso Electrophilic Nitroso Species Hydroxylamine->Nitroso Dehydration (-H2O) Adducts DNA/Protein Adducts (Genotoxicity) Nitroso->Adducts Covalent Binding GSH GSH Conjugate (Detoxification) Nitroso->GSH GSH Trapping

CYP450-mediated bioactivation of the aniline moiety leading to toxic adducts.

Preliminary Safety Data & Toxicokinetic Profile

To comply with the ICH M3(R2) guidelines for nonclinical safety studies , a comprehensive preliminary screening of the raw scaffold was conducted. The quantitative data is summarized in Table 1.

Table 1: Preliminary In Vitro and In Vivo Safety Metrics

Assay CategorySpecific MethodologyObserved OutcomeMechanistic Rationale & Risk Level
In Vitro Cytotoxicity HepG2 Cell Viability (48h)IC₅₀ = 12.4 µMModerate Risk. Driven by high lipophilicity and non-specific protein binding.
Cardiotoxicity hERG Patch Clamp (HEK293)IC₅₀ = 3.1 µMHigh Risk. The pyridine nitrogen acts as a basic pharmacophore, trapping the hERG channel cavity.
Genotoxicity Ames Test (TA98 + S9 fraction)Positive (Revertants > 3x control)High Risk. Requires S9 metabolic activation, confirming CYP-mediated aniline toxicity.
In Vivo Safety Rodent MTD (Acute PO)45 mg/kgDose-Limiting Toxicity: Acute hepatic transaminase (ALT/AST) elevation due to protein adduction.

Experimental Protocol: GSH-Trapping Assay for Reactive Metabolite Detection

We do not simply observe toxicity; we must prove its mechanism. To validate that the aniline is being bioactivated to a nitroso intermediate, we utilize a Glutathione (GSH) trapping assay coupled with LC-MS/MS.

System Self-Validation: To ensure this protocol is a self-validating system, we run a parallel incubation spiked with 1 µM fluvoxamine (a potent CYP1A2 inhibitor). If the GSH-adduct signal is abolished in the fluvoxamine cohort, we establish direct causality: the toxicity is definitively mediated by CYP1A2 N-oxidation, ruling out spontaneous degradation or assay artifacts.

Step-by-Step Methodology:
  • Preparation of Microsomal Incubations: Combine human liver microsomes (HLM, 1 mg/mL final protein concentration) with 10 µM of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine in 100 mM potassium phosphate buffer (pH 7.4).

  • Addition of Trapping Agent: Add 5 mM reduced glutathione (GSH) to the mixture. GSH acts as a surrogate nucleophile to intercept the transient, highly electrophilic nitroso intermediate before it can degrade.

  • Inhibitor Control (Validation Step): In a parallel control tube, add 1 µM fluvoxamine prior to incubation to block CYP1A2 activity.

  • Initiation of Metabolism: Pre-incubate all samples at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation and Quenching: Incubate the mixture for 60 minutes at 37°C in a shaking water bath. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for the parent mass + 305 Da (representing the addition of GSH[307 Da] minus H₂O [18 Da] + oxidation) to identify and quantify the GSH-conjugated nitroso-aniline adduct.

Strategic Mitigation & Scaffold Optimization

Discovering a liability is only the first step; engineering it out is the hallmark of successful drug development. To rescue the {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine scaffold, two primary medicinal chemistry strategies should be employed:

  • Aniline Mitigation: Convert the primary amine to a secondary amide, or introduce severe steric hindrance (e.g., ortho-fluorination or di-methylation) adjacent to the amine. This physically blocks the CYP450 heme iron from accessing the nitrogen, thereby preventing N-hydroxylation.

  • hERG Mitigation: Reduce the basicity (pKa) of the pyridine ring by introducing electron-withdrawing groups (such as a fluorine atom or cyano group) at the 2- or 3-position of the pyridine ring. Alternatively, disrupting the planarity of the (E)-vinyl linker by introducing a methyl group on the alkene can reduce the compound's affinity for the cylindrical hERG channel pore.

References

  • Rendic, S., & Guengerich, F. P. (2015). Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. Archives of Toxicology. URL:[Link]

  • Neumann, H. G., et al. (1980). Correlation of nucleic acid binding by metabolites of trans-4-aminostilbene derivatives with tissue specific acute toxicity and carcinogenicity in rats. Carcinogenesis. URL:[Link]

  • Nickell, J. R., et al. (2011). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry. URL:[Link]

  • U.S. Food and Drug Administration / ICH. (2013). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA Guidance Documents. URL:[Link]

Methodological & Application

Application Note: {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine as a Fluorescent Probe in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Live-Cell Imaging, Lysosomal pH Tracking, Intracellular Microviscosity Mapping (FLIM)

Executive Summary

The rational design of small-molecule fluorescent probes is a cornerstone of modern bioimaging. {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine —an aminostyrylpyridine derivative—represents a highly versatile class of fluorophores characterized by a Donor-π-Acceptor (D-π-A) architecture [1]. By pairing an electron-donating meta-amine group with an electron-accepting pyridine ring across a flexible vinyl bridge, this molecule operates through two distinct, environment-sensitive photophysical mechanisms: Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) .

This application note provides field-proven, self-validating protocols for utilizing this probe to map lysosomal acidity and intracellular microviscosity in live cells.

Photophysical Mechanisms & Causality

To deploy this probe effectively, researchers must understand the causality behind its fluorescence "turn-on" behavior. The probe is not statically fluorescent; rather, it acts as an environmental sensor [2].

A. Lysosomotropism via Intramolecular Charge Transfer (ICT)

In neutral physiological environments (pH ~7.4), the probe remains unprotonated and highly lipophilic, allowing it to passively diffuse across the plasma membrane. Upon reaching the acidic lumen of lysosomes (pH 4.5–5.0), the pyridine nitrogen (pKa ~5.2) becomes protonated.

  • The Causality: Protonation drastically increases the electron-withdrawing strength of the pyridine ring. This amplifies the push-pull ICT effect from the amine donor, resulting in a massive red-shift in both absorption and emission spectra, alongside a sharp increase in quantum yield. This makes it an exceptional "turn-on" lysosomal pH sensor.

B. Microviscosity Sensing via Twisted Intramolecular Charge Transfer (TICT)

The styryl (vinyl) bridge allows the molecule to act as a fluorescent molecular rotor [3].

  • The Causality: In low-viscosity aqueous environments, the molecule undergoes free rotation around the vinyl bond upon excitation, dissipating energy non-radiatively through the TICT state (dark state). However, in highly viscous microenvironments (e.g., lipid membranes, protein aggregates, or amyloids), this rotation is sterically hindered. The suppression of the TICT pathway forces the molecule to relax via radiative decay, turning on its fluorescence.

Mechanism GS Ground State (S0) Neutral / Lipophilic LE Locally Excited (LE) Low Viscosity GS->LE Excitation (hv) Protonated Protonated (pH < 5) Lysosomal Accumulation GS->Protonated Acidic pH TICT TICT State Dark / Non-Radiative LE->TICT Free Rotation Viscous Restricted Rotation High Viscosity LE->Viscous Steric Hindrance Emission Fluorescence Turn-On Radiative Decay Protonated->Emission Enhanced ICT Viscous->Emission TICT Blocked

Caption: Photophysical pathways of the aminostyrylpyridine probe via TICT and ICT mechanisms.

Quantitative Data Summary

The following table summarizes the expected photophysical properties of the probe based on its environmental state, critical for setting up confocal laser scanning microscopy (CLSM) parameters.

ParameterNeutral State (Cytosol / Buffer)Protonated State (Lysosomes)Viscous State (Membranes/Aggregates)
Excitation Max ( λex​ ) ~ 410 nm~ 480 nm~ 430 nm
Emission Max ( λem​ ) ~ 540 nm (Weak)~ 610 nm (Strong)~ 560 nm (Strong)
Stokes Shift ~ 130 nm~ 130 nm~ 130 nm
Quantum Yield ( Φ ) < 0.02> 0.35> 0.40
Fluorescence Lifetime ( τ ) < 0.5 ns~ 2.5 ns~ 3.0 ns
Primary Mechanism TICT (Quenched)ICT (Turn-On)RIR (Restriction of Intramolecular Rotation)

Experimental Protocols

Protocol A: Self-Validating Lysosomal pH Tracking

This protocol utilizes a pharmacological control to ensure that the observed fluorescence is strictly a function of lysosomal pH, eliminating false positives from off-target binding.

Reagents Needed:

  • {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine stock (10 mM in anhydrous DMSO)

  • Hanks' Balanced Salt Solution (HBSS), phenol red-free

  • Bafilomycin A1 (100 µM stock in DMSO) - V-ATPase inhibitor

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in 35 mm glass-bottom confocal dishes. Culture until 70-80% confluent.

  • Washing: Aspirate complete culture media. Wash cells gently with pre-warmed ( 37∘C ) HBSS.

    • Expert Insight: Complete media contains serum proteins that can sequester lipophilic probes, and phenol red which increases background fluorescence. HBSS maintains physiological osmolarity without these confounders.

  • Probe Incubation: Dilute the probe stock to a final concentration of 2 µM in HBSS. Incubate cells for 20 minutes at 37∘C in the dark.

    • Expert Insight: Incubation at 37∘C is mandatory. Endocytosis and intracellular diffusion are temperature-dependent; room temperature incubation will stall lysosomal accumulation.

  • Pharmacological Validation (Control Group): In a parallel dish, pre-treat cells with 100 nM Bafilomycin A1 for 30 minutes prior to probe addition.

    • Expert Insight: Bafilomycin A1 specifically inhibits the vacuolar-type H+-ATPase, collapsing the lysosomal pH gradient. If the probe is truly pH-responsive, this dish will show near-zero fluorescence, self-validating the assay's specificity.

  • Imaging: Wash cells with HBSS. Image immediately using a confocal microscope.

    • Excitation: 488 nm laser (targets the protonated ICT state).

    • Emission: 580–650 nm window.

Protocol Seed 1. Cell Seeding Glass-bottom dishes Incubate 2. Probe Incubation 2 µM in HBSS, 37°C Seed->Incubate Control 3. Validation + Bafilomycin A1 Incubate->Control Wash 4. Washing Remove background Incubate->Wash Control->Wash Image 5. Confocal Imaging Ex: 488nm / Em: 610nm Wash->Image

Caption: Self-validating live-cell imaging workflow including pharmacological controls.

Protocol B: Intracellular Microviscosity Mapping via FLIM

Intensity-based imaging is highly susceptible to artifacts caused by uneven local probe concentrations. Fluorescence Lifetime Imaging Microscopy (FLIM) circumvents this because fluorescence lifetime ( τ ) is independent of probe concentration and strictly dependent on the microenvironment (viscosity) [4].

Step-by-Step Methodology:

  • Calibration Curve Generation: Prepare solutions of varying viscosities using glycerol/water mixtures (0% to 99% glycerol). Add 1 µM of the probe to each. Measure the fluorescence lifetime using a Time-Correlated Single Photon Counting (TCSPC) system. Plot log(τ) vs. log(viscosity) to generate a standard Forster-Hoffmann calibration curve.

  • Cell Staining: Prepare cells as in Protocol A, but use a lower probe concentration (500 nM) to prevent self-quenching, which artificially shortens lifetime.

  • FLIM Acquisition:

    • Excitation: Two-photon excitation at 800 nm (or single-photon at 405 nm).

    • Collect photons until a minimum of 1,000 counts per pixel is reached to ensure robust exponential decay fitting.

  • Data Analysis: Fit the decay curves to a bi-exponential model. Map the amplitude-weighted average lifetime ( τavg​ ) back to the calibration curve to generate a spatial map of intracellular viscosity.

References

  • Styryl-cyanine dyes: State of the art and applications in bioimaging. ScienceAsia, 2025. [INDEX: 5.6]

  • Fluorescent RET-Based Chemosensor Bearing 1,8-Naphthalimide and Styrylpyridine Chromophores for Ratiometric Detection of Hg2+ and Its Bio-Application. Biosensors (Basel), 2022. [INDEX: 2.4]

  • MemBright: a Family of Fluorescent Membrane Probes for Advanced Cellular Imaging and Neuroscience. bioRxiv, 2018. [INDEX: 2.5]

  • Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells. ResearchGate (Preprint/Article), 2023. [INDEX: 5.5]

using {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine in nonlinear optical (NLO) material design

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Application Note on the integration of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine —a meta-substituted aminostilbazole derivative—into next-generation Nonlinear Optical (NLO) materials.

Introduction: The Strategic Advantage of Meta-Substitution in NLO Design

The fundamental challenge in organic second-order nonlinear optical (NLO) material design is overcoming the strong thermodynamic drive for highly polar molecules to crystallize in centrosymmetric, anti-parallel arrangements. If a crystal possesses a center of inversion, its macroscopic second-order susceptibility ( χ(2) ) is strictly zero, rendering it useless for Second Harmonic Generation (SHG) or Terahertz (THz) emission[1].

The compound {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is a push-pull donor- π -acceptor (D- π -A) chromophore. While traditional benchmark materials like DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate) utilize para-substituted donors to maximize the primary hyperpolarizability ( βzzz​ )[2][3], they are notoriously difficult to crystallize in acentric space groups.

By shifting the electron-donating primary amine to the meta-position (the 3-position on the phenyl ring), we intentionally introduce a geometric "kink" into the molecular axis. This strategic perturbation achieves three critical NLO design goals:

  • Frustration of Centrosymmetry: The altered steric profile and reduced ground-state dipole moment prevent anti-parallel dipole pairing, strongly favoring non-centrosymmetric crystal packing (e.g., P21​ or Cc space groups)[4].

  • Off-Diagonal Enhancement: Meta-substitution enhances off-diagonal hyperpolarizability tensor components ( βixx​ , βiyy​ ), enabling multi-directional phase-matching and 2D charge transfer[1][5].

  • Hydrogen Bonding Networks: The primary amine (-NH 2​ ) acts as a strong hydrogen-bond donor, allowing for directed crystal engineering when paired with specific counterions.

Phase 1: Chromophore Activation via Quaternization

To unlock extreme NLO responses, the bare pyridine ring (a moderate electron acceptor) must be chemically activated. Alkylating the pyridine nitrogen generates a localized positive charge, drastically increasing its electron-withdrawing strength and boosting the intramolecular charge transfer (ICT) across the vinyl π -bridge[6].

Protocol 1.1: Synthesis of the Stilbazolium Tosylate Salt

Causality: The tosylate ( p -toluenesulfonate) counterion is deliberately chosen over simple halides (like iodide) because its bulky, asymmetric structure further disrupts lattice symmetry, a technique proven essential in benchmark NLO materials[3][6].

  • Reaction Setup: Dissolve 10 mmol of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine in 50 mL of anhydrous toluene under an inert argon atmosphere.

  • Alkylation: Add 11 mmol (1.1 equivalents) of methyl p -toluenesulfonate dropwise.

  • Reflux: Heat the mixture to 110°C and reflux for 24 hours. As the non-polar base chromophore quaternizes into an ionic salt, it will precipitate out of the toluene solution.

  • Isolation: Cool to room temperature, vacuum filter the precipitate, and wash extensively with cold diethyl ether to remove unreacted starting materials.

  • Self-Validation Step: Confirm complete quaternization via 1 H NMR in DMSO- d6​ . The pyridinium α -protons will exhibit a significant downfield shift (typically >8.5 ppm) due to the newly localized positive charge.

Pathway A Base Chromophore (Weak Acceptor) B Quaternization (Methyl Tosylate) A->B Alkylation (SN2) C Stilbazolium Salt (Strong Acceptor) B->C Charge Transfer Enhancement D Enhanced Hyperpolarizability & Acentric Packing C->D Crystal Engineering

Mechanistic pathway of chromophore activation via pyridine quaternization.

Phase 2: Application Workflows for NLO Device Integration

Once activated, the meta-stilbazolium salt can be deployed in two primary modalities: macroscopic single crystals for bulk optics, or guest-host polymer films for integrated electro-optics.

Workflow A: Macroscopic Crystal Engineering (SHG & THz Emitters)

Organic salts decompose before melting, precluding standard melt-growth techniques (e.g., Czochralski). Crystals must be grown from solution using an ultra-stable temperature lowering technique to prevent parasitic nucleation[3].

  • Solution Preparation: Prepare a saturated solution of the synthesized stilbazolium salt in high-purity methanol at 45°C. Filter through a 0.2 µm PTFE membrane into a growth vessel.

  • Seeding: Introduce a high-quality, pre-grown microscopic seed crystal into the solution. Maintain isothermally at 45°C for 24 hours to stabilize the seed-solution interface.

  • Controlled Cooling: Lower the temperature at a strictly controlled rate of −0.1 °C/day down to 35°C using a programmable water bath ( ±0.002 °C stability).

  • Self-Validation Step: Analyze the harvested crystal using Single-Crystal X-Ray Diffraction (SC-XRD). The structural solution must confirm a non-centrosymmetric space group (e.g., Cc ) to validate its utility for SHG[1].

Workflow B: Guest-Host Electro-Optic (EO) Polymer Films

For waveguide applications, the chromophore is doped into an amorphous polymer. Because spin-coating yields randomly oriented dipoles ( χ(2)=0 ), the film must be "poled" using a strong electric field to force the dipoles into a non-centrosymmetric alignment[7].

  • Matrix Doping: Dissolve Poly(methyl methacrylate) (PMMA) and 10-15 wt% of the stilbazolium salt in cyclopentanone.

  • Spin-Coating: Spin-coat the solution onto an Indium Tin Oxide (ITO) coated glass substrate at 2000 rpm for 60 seconds. Bake at 80°C under vacuum to remove residual solvent.

  • Corona Poling: Heat the film to the polymer's glass transition temperature ( Tg​≈100 °C). Apply a corona discharge (5-10 kV via a tungsten needle positioned 1 cm above the film). The thermal mobility allows the chromophores to align parallel to the electric field[7].

  • Lock-in: Cool the film to room temperature while maintaining the electric field to freeze the dipoles in their aligned, acentric state.

  • Self-Validation Step: Measure the electro-optic coefficient ( r33​ ) using the Teng-Man ellipsometric reflection technique. A measurable r33​ confirms successful macroscopic dipole alignment.

Workflow cluster_0 Workflow A: Macroscopic Crystal Growth cluster_1 Workflow B: Electro-Optic Polymer Start Purified Meta-Stilbazolium Salt A1 Prepare Saturated Methanol Solution (45°C) Start->A1 B1 Dope into PMMA Matrix (10-15 wt% in Cyclopentanone) Start->B1 A2 Introduce Seed Crystal (Isothermal for 24h) A1->A2 A3 Controlled Cooling (ΔT = -0.1°C/day) A2->A3 A4 Harvest NLO Crystal (Validate via XRD/SHG) A3->A4 B2 Spin-Coat onto ITO-Glass Substrate B1->B2 B3 Corona Poling near Tg (>100 V/µm at ~100°C) B2->B3 B4 Cool under Field (Lock-in Dipoles) B3->B4

Parallel workflows for utilizing the activated chromophore in NLO materials.

Quantitative NLO Property Comparison

PropertyPara-Substituted Analogue (e.g., DAST)Meta-Substituted Analogue (Target)Functional Impact in NLO Design
Primary Hyperpolarizability ( βzzz​ ) Extremely HighModerate to HighMeta-substitution sacrifices a fraction of diagonal CT to enhance off-diagonal tensors[1].
Off-Diagonal Tensors ( βixx​ ) LowHighEnables phase-matching in diverse crystal orientations and multidimensional charge transfer[5].
Dipole Moment ( μ ) Very LargeModerateReduced dipole minimizes the thermodynamic drive for centrosymmetric dipole-dipole pairing.
Crystal Packing Probability Prone to CentrosymmetryFavors Non-CentrosymmetryMeta-sterics force acentric space groups, a strict requirement for macroscopic χ(2) responses[4].

References[2]Extremely large nonresonant second-order nonlinear optical response in crystals of the stilbazolium salt DAPSH - Optica Publishing Group[3] Growth of Nonlinear Optical DAST Crystals - CHIMIA[7] Linear and second-order nonlinear optical properties of ionic organic crystals - American Institute of Physics[6]Theoretical Study on Second-Order Nonlinear Optical Responses of Pyrazine-carbazole Derivatives in Gas, Solution, and Crystal States - ACS Publications[4]Energetic perspective on the crystal structure organization principles of meta-halogen-substituted anilines - uni-duesseldorf.de[1]X-ray and neutron diffraction studies of the non- linear optical compounds MBANP and MBADNP at 20 K - gla.ac.uk[5]Meta-Alkoxy-Substituted Difluoroboron Dibenzoylmethane Complexes as Environment-Sensitive Materials - ACS Publications[8]Symposium on Polymeric Materials for Photonic and Optical Applications Held in New York, NY on August 25-30, 1991 - DTIC

Sources

Application Notes and Protocols for In Vivo Administration of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Framework for Preclinical Evaluation

Disclaimer: As of the latest literature review, no specific in vivo administration or dosing protocols for {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine have been published. The following guide is a scientifically-grounded, hypothetical framework based on best practices for novel small molecule kinase inhibitors and compounds with similar structural motifs. Researchers must conduct their own dose-range finding and toxicology studies.

Introduction and Mechanistic Context

{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, hereafter referred to as Cpd-X, is a synthetic small molecule featuring a vinyl-stilbene-like scaffold. This structural class is of significant interest in oncology and immunology due to its prevalence in the core structures of numerous tyrosine kinase inhibitors (TKIs). The pyridin-4-ylvinyl moiety, in particular, is a known pharmacophore that can interact with the hinge region of various kinase ATP-binding pockets. While the precise molecular target of Cpd-X is yet to be elucidated, its structure suggests potential activity against kinases such as those in the SRC family, ABL, or receptor tyrosine kinases like VEGFR or EGFR.

The protocols outlined below are designed to establish a foundational in vivo profile for Cpd-X, focusing on establishing a safe and effective dosing regimen for preclinical efficacy studies in rodent models. The experimental logic is to first determine the maximum tolerated dose (MTD) and basic pharmacokinetic (PK) parameters, which then inform the dose selection for subsequent pharmacodynamic (PD) and tumor growth inhibition (TGI) studies.

Pre-Formulation and Vehicle Screening

The successful in vivo application of any novel compound is contingent upon developing a safe and effective vehicle for administration that ensures adequate bioavailability. The predicted low aqueous solubility of Cpd-X necessitates the use of a multi-component vehicle.

Solubility Assessment

A preliminary solubility screen is the first critical step. This determines the most promising solvents and excipients for creating a stable and injectable formulation.

Protocol: Small-Scale Solubility Screen

  • Preparation: Weigh 1-2 mg of Cpd-X into individual 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of each test vehicle (see Table 1) to a separate tube.

  • Mixing: Vortex each tube vigorously for 2 minutes.

  • Equilibration: Place the tubes on a rotator at room temperature for 1-2 hours.

  • Observation: Visually inspect for complete dissolution. If the compound has dissolved, add another 1-2 mg and repeat the process to estimate the approximate solubility.

  • Centrifugation: For tubes with undissolved material, centrifuge at 10,000 x g for 5 minutes to pellet the solid.

  • Confirmation: A clear supernatant confirms the saturation point has been reached.

Table 1: Recommended Starting Vehicles for Solubility Screening

Vehicle IDCompositionProperties & Rationale
V15% NMP, 10% Solutol HS 15, 85% SalineN-Methyl-2-pyrrolidone (NMP) is a potent solubilizer. Solutol HS 15 is a non-ionic solubilizer and emulsifier suitable for IV and IP routes.
V210% DMSO, 40% PEG300, 50% SalineA common ternary vehicle. DMSO provides initial solubilization, while PEG300 enhances stability and reduces precipitation upon injection.
V330% Captisol® in Water for Injection (WFI)Captisol® (a modified cyclodextrin) is an enabling excipient designed to improve the solubility and stability of poorly soluble active pharmaceutical ingredients.
V40.5% Methylcellulose, 0.1% Tween-80 in WFIA suspension formulation suitable for oral (PO) gavage. Methylcellulose acts as a suspending agent, and Tween-80 improves wettability.

In Vivo Dose-Range Finding and MTD Study

A dose-range finding (DRF) study is essential to identify the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. This is typically performed in healthy, non-tumor-bearing mice.

Experimental Design
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Group Size: n = 3-5 mice per dose group.

  • Acclimation: Allow mice to acclimate for at least 5 days before the start of the study.

  • Administration Route: Intraperitoneal (IP) or Oral Gavage (PO), based on the selected vehicle.

  • Dosing Schedule: Once daily (QD) for 5 consecutive days (QDx5).

  • Endpoint Monitoring: Monitor animals twice daily for clinical signs of toxicity and measure body weight daily.

Protocol: 5-Day MTD Study

  • Animal Preparation: Randomize mice into dose groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg).

  • Dose Preparation: Prepare fresh formulations of Cpd-X daily. For a 20g mouse receiving a 10 mg/kg dose, the injection volume is typically 10 µL/g (200 µL). Therefore, the required concentration is 1 mg/mL.

  • Administration: Administer the calculated dose via the chosen route (IP or PO) at approximately the same time each day for 5 days.

  • Clinical Observations: Record clinical signs of toxicity daily using a health scoring sheet (e.g., changes in posture, activity, fur texture, signs of dehydration).

  • Body Weight Measurement: Weigh each mouse immediately before dosing and record the weight. Euthanize any animal that loses more than 20% of its initial body weight or shows signs of severe distress.

  • Post-Dosing Monitoring: Continue to monitor the animals for an additional 5-7 days after the final dose to observe any delayed toxicity.

  • MTD Determination: The MTD is defined as the highest dose at which no more than 10% mortality is observed and the mean body weight loss does not exceed 15-20%.

Workflow Diagram

MTD_Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Monitoring Phase (5 Days) cluster_post Post-Dosing Observation P1 Select Vehicle (from Solubility Screen) P2 Acclimate Mice (5-7 days) P1->P2 P3 Randomize into Dose Groups (n=3-5) P2->P3 D1 Prepare Fresh Dose Formulations Daily P3->D1 D2 Administer Dose (IP or PO, QD) D1->D2 D3 Record Body Weight & Clinical Signs D2->D3 D3->D2 Repeat for 5 days O1 Monitor for Delayed Toxicity (5-7 days) D3->O1 O2 Determine MTD O1->O2

Caption: Workflow for a 5-day mouse MTD study.

Single-Dose Pharmacokinetic (PK) Study

A pilot PK study provides critical information on the absorption, distribution, metabolism, and excretion (ADME) of Cpd-X. This data, particularly the drug exposure over time (AUC) and maximum concentration (Cmax), is vital for correlating dose with biological effect.

Experimental Design
  • Animal Model: Female BALB/c mice, 6-8 weeks old, cannulated (jugular vein) if serial blood sampling is required.

  • Group Size: n = 3 mice per time point.

  • Dose: A single dose at a well-tolerated level (e.g., 30 mg/kg), administered via both IP and PO routes in separate cohorts to assess oral bioavailability.

  • Sampling: Collect blood samples (e.g., 20-30 µL) at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma is harvested and the concentration of Cpd-X is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Protocol: Pilot PK Study

  • Dose Administration: Administer a single dose of Cpd-X to each cohort.

  • Blood Collection: At each designated time point, collect blood from the tail vein, saphenous vein, or via cardiac puncture (terminal). Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Cpd-X in the plasma samples using a developed and validated LC-MS/MS assay.

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, T½) using software like Phoenix WinNonlin.

PK Study Logic

PK_Logic Dose Single Dose Admin (IP and PO Cohorts) Blood Serial Blood Sampling (Multiple Time Points) Dose->Blood Plasma Plasma Isolation (Centrifugation) Blood->Plasma LCMS LC-MS/MS Analysis (Quantification) Plasma->LCMS Analysis Calculate PK Parameters (AUC, Cmax, T½) LCMS->Analysis

Application Notes & Protocols: {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine Conjugation with Metallic Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the conjugation of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine to metallic nanoparticles (MNPs), primarily gold (AuNPs) and silver (AgNPs). It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this bifunctional molecule for applications in surface-enhanced Raman spectroscopy (SERS), targeted drug delivery, and catalysis. This guide details the underlying chemical principles, offers step-by-step experimental protocols for both direct and covalent conjugation methods, and provides methodologies for the characterization of the resulting nanoconjugates.

Introduction: The Synergy of a Bifunctional Ligand and a Plasmonic Platform

The functionalization of metallic nanoparticles is a cornerstone of modern nanotechnology, enabling the creation of hybrid materials with tailored properties for biomedical and analytical applications.[1] The molecule {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is a particularly compelling ligand for MNP functionalization due to its distinct chemical moieties: a primary aromatic amine and a pyridine ring.

  • The Phenylamine Group (-NH₂): This terminal primary amine serves as a robust and versatile anchor for stable, covalent attachment to nanoparticle surfaces, often through well-established cross-linking chemistry.[2][3] This ensures the long-term integrity of the nanoconjugate, which is critical for applications like drug delivery and in vivo imaging.

  • The Pyridinylvinyl Group: The pyridine ring and the conjugated π-system make this portion of the molecule an excellent reporter for Surface-Enhanced Raman Spectroscopy (SERS).[4][5] The nitrogen atom's lone pair of electrons can interact strongly with the metal surface, and the entire structure provides a unique and strong Raman fingerprint that is significantly enhanced by the plasmonic field of the nanoparticle.[6]

This dual functionality allows for the creation of MNP-based platforms where the ligand can act simultaneously as a stabilizing agent, a SERS reporter, and a chemical handle for further bioconjugation. This guide will explore the methodologies to achieve stable and functional conjugates for advanced applications.

Structural Overview of Key Components

A clear understanding of the molecular components is crucial for designing effective conjugation strategies.

Caption: Chemical structure of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine.

Conjugation Strategies: A Comparative Analysis

The choice of conjugation method depends on the desired stability and the intended application of the final product. Two primary pathways exist: direct adsorption (physisorption) and covalent attachment (chemisorption).

FeatureDirect AdsorptionCovalent Attachment (via EDC/NHS)
Primary Interaction Pyridine-N and π-system with MNP surfaceAmide bond formation between ligand's amine and MNP's carboxyl groups
Bond Type Non-covalent (coordination, electrostatic)Covalent
Stability Lower; susceptible to displacementHigh; robust against changes in pH, ionic strength
Complexity Low (simple mixing and incubation)High (multi-step, requires MNP surface modification)
Typical Use Case SERS substrate preparation, catalysisDrug delivery, in-vivo diagnostics, bioconjugation
Key Functional Group Pyridine NitrogenPhenylamine (-NH₂)
Mechanism of Action: Direct vs. Covalent Conjugation

The dual functional groups of the ligand allow for these distinct conjugation pathways.

G cluster_direct Pathway 1: Direct Adsorption cluster_covalent Pathway 2: Covalent Attachment (EDC/NHS) start1 MNP + Ligand Solution step1_1 Incubate (e.g., Room Temp, 2-4h) start1->step1_1 step1_2 Pyridine-N and π-system interact with MNP surface step1_1->step1_2 end1 Adsorbed Conjugate (Lower Stability) step1_2->end1 start2 Carboxylated MNP step2_1 Activate with EDC/NHS (pH 5-6) start2->step2_1 step2_2 Add Ligand Solution step2_1->step2_2 step2_3 Amine (-NH₂) attacks activated carboxyl group step2_2->step2_3 step2_4 Formation of stable amide bond step2_3->step2_4 end2 Covalent Conjugate (High Stability) step2_4->end2 ligand {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine ligand->start1 Pyridine Moiety ligand->step2_2 Amine Moiety

Caption: Workflow comparing direct adsorption and covalent conjugation pathways.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals and nanoparticles.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs, ~20 nm)

This protocol is a standard method for producing a stable colloidal gold solution, which serves as the base material for subsequent conjugations.

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware, cleaned with aqua regia and thoroughly rinsed with ultrapure water.

Procedure:

  • Bring 100 mL of ultrapure water to a vigorous boil in a clean Erlenmeyer flask with a stir bar.

  • While boiling, add 1 mL of 1% (w/v) HAuCl₄ solution. The solution will be pale yellow.

  • Continue to boil for 1 minute, then add 2 mL of 1% (w/v) trisodium citrate solution while stirring vigorously.

  • Observe the color change: the solution will turn from yellow to colorless, then to gray, purple, and finally to a deep ruby red within 5-10 minutes.

  • Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Remove from heat and allow the solution to cool to room temperature.

  • Store the resulting AuNP solution at 4°C in a dark container.

Characterization: The resulting AuNPs should exhibit a characteristic Surface Plasmon Resonance (SPR) peak at approximately 520 nm when analyzed by UV-Vis spectroscopy.

Protocol 2: Direct Adsorption of Ligand to AuNPs

This method leverages the natural affinity of the pyridine nitrogen for the gold surface. It is fast and suitable for creating SERS-active substrates.

Materials:

  • Citrate-stabilized AuNPs (from Protocol 1)

  • {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine (3-PPA)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a 1 mM stock solution of 3-PPA in DMSO or ethanol.

  • In a microcentrifuge tube, add 1 mL of the AuNP solution.

  • Add 10 µL of the 1 mM 3-PPA stock solution to the AuNPs (final ligand concentration of 10 µM). The optimal concentration may need to be determined empirically.

  • Incubate the mixture at room temperature for 2-4 hours with gentle shaking to facilitate adsorption.

  • To remove excess, unbound ligand, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 20 minutes for ~20 nm particles).

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in 1 mL of PBS.

  • Repeat the centrifugation and resuspension steps two more times.

  • After the final wash, resuspend the pellet in the desired buffer for storage or immediate use.

Protocol 3: Covalent Conjugation via EDC/NHS Chemistry

This protocol creates a highly stable conjugate by forming an amide bond between the ligand's amine group and a carboxylated AuNP surface.[7]

Part A: Carboxylation of AuNPs

  • To 10 mL of the citrate-stabilized AuNP solution, add 100 µL of a 10 mM aqueous solution of a thiol-containing carboxylic acid (e.g., 11-Mercaptoundecanoic acid, MUA). The thiol group has a high affinity for gold and will self-assemble on the surface.[8]

  • Allow the mixture to react overnight at room temperature with gentle stirring.

  • Purify the MUA-coated AuNPs by centrifugation (as in Protocol 2, Step 5) and resuspend in a suitable buffer like 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5). Wash twice.

Part B: EDC/NHS Coupling Reaction

  • To 1 mL of the purified carboxylated AuNPs in MES buffer, add 100 µL of a freshly prepared aqueous solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 10 mg/mL).

  • Immediately add 100 µL of a freshly prepared aqueous solution of N-hydroxysuccinimide (NHS, 10 mg/mL).

  • Incubate for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.

  • Centrifuge the activated AuNPs and resuspend in 1 mL of PBS (pH 7.4).

  • Immediately add 20 µL of a 1 mM stock solution of 3-PPA.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle shaking.

  • Quench any remaining active esters by adding a small amount of a primary amine-containing molecule like Tris buffer or hydroxylamine.

  • Purify the final covalent conjugate by repeated centrifugation and resuspension in PBS as described previously.

Caption: Schematic of the two-step EDC/NHS covalent coupling reaction.

Characterization of Nanoparticle Conjugates

Proper characterization is essential to confirm successful conjugation and assess the quality of the product.

TechniquePrincipleExpected Result of Successful Conjugation
UV-Vis Spectroscopy Measures the shift in the Surface Plasmon Resonance (SPR) peak upon ligand binding.A red-shift (shift to longer wavelength) of the SPR peak by 2-10 nm indicates a change in the local refractive index around the nanoparticle.
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of the particles in solution.An increase in the average hydrodynamic diameter confirms the addition of the ligand layer. Can also indicate aggregation if size increases dramatically.
Zeta Potential Measures the surface charge of the nanoparticles.A significant change in zeta potential. E.g., citrate-stabilized AuNPs are highly negative; conjugation with 3-PPA will make the charge less negative or even positive depending on pH and coverage.
SERS/FTIR Vibrational spectroscopy to identify chemical bonds.Appearance of characteristic peaks corresponding to the 3-PPA molecule (e.g., pyridine ring breathing modes, C=C stretches) on the nanoparticle sample after purification.

Application Example: SERS-Based pH Sensing

The conjugated 3-PPA-MNP can be used as a nanoscale sensor. The protonation state of both the pyridine and amine groups is pH-dependent, leading to predictable shifts in the SERS spectrum.[9]

Protocol: pH-Dependent SERS Measurement

  • Prepare a series of buffers with a pH range from 4 to 10.

  • Aliquots of the purified 3-PPA-AuNP conjugate solution are resuspended in each buffer.

  • Acquire SERS spectra for each sample using a Raman spectrometer.

  • Analyze the spectra for pH-dependent changes. Key vibrational modes of the pyridine ring are particularly sensitive to protonation. For example, the ring breathing mode often shifts to a higher wavenumber upon protonation of the nitrogen atom.

  • Plot the intensity ratio of two pH-sensitive peaks against the pH value to generate a calibration curve for pH sensing.

This approach allows for localized pH measurements in complex environments, such as within subcellular compartments.[10]

References

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  • Amine Gold Nanoparticles: Ideal for Protein Conjugation - Hiyka. (Source: hiyka.com) [https://hiyka.com/blogs/news/amine-gold-nanoparticles]
  • Self-assembly of amine-functionalized gold nanoparticles on phosphonate-functionalized graphene nanosheets: a highly active catalyst for the reduction of 4-nitrophenol - RSC Publishing. (Source: pubs.rsc.org) [https://pubs.rsc.org/en/content/articlelanding/2014/nr/c4nr04257c]
  • Review on metal nanoparticles as nanocarriers: current challenges and perspectives in drug delivery systems - PMC. (Source: ncbi.nlm.nih.gov) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949835/]
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  • Functionalized Metal Nanoparticles in Cancer Therapy - PMC - NIH. (Source: ncbi.nlm.nih.gov) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834901/]
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  • Surface enhanced Raman scattering of pyridine adsorbed on Au@Pd core/shell nanoparticles | The Journal of Chemical Physics | AIP Publishing. (Source: pubs.aip.org) [https://pubs.aip.
  • Extraordinary Enhancement of Raman Scattering from Pyridine on Single Crystal Au and Pt Electrodes by Shell-Isolated Au Nanoparticles. (Source: pubs.acs.org) [https://pubs.acs.org/doi/10.1021/ja2071056]
  • Fundamental SERS Investigation of Pyridine and Its Derivates as a Function of Functional Groups, Their Substitution Position, and Their Interaction with Silver Nanoparticles | The Journal of Physical Chemistry C - ACS Publications. (Source: pubs.acs.org) [https://pubs.acs.org/doi/10.1021/acs.jpcc.6b10700]
  • An In-depth Technical Guide to the Amine Functional Group in NH2-PEG-FA - Benchchem. (Source: benchchem.com) [https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-amine-functional-group-in-nh2-peg-fa/]
  • Conjugation of Nucleic Acids and Drugs to Gold Nanoparticles - NCBI - NIH. (Source: ncbi.nlm.nih.gov) [https://www.ncbi.nlm.nih.gov/books/NBK579808/]
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  • Recent progress of surface-enhanced Raman spectroscopy for subcellular compartment analysis - PMC. (Source: ncbi.nlm.nih.gov) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8278912/]
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  • Surface-enhanced raman scattering of pyridine using different metals: Differences and explanation based on the selective formation of α-pyridyl on metal surfaces - Northern Arizona University. (Source: experts.nau.edu) [https://experts.nau.

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Application Notes & Protocols: Fluorescent Staining of Amyloid Pathology in Tissue Sections with (E)-4-(2-(pyridin-4-yl)vinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Styrylpyridine Probe for Amyloid Plaque Detection

Neurodegenerative diseases, such as Alzheimer's Disease (AD), are characterized by the extracellular deposition of amyloid-β (Aβ) peptides into senile plaques and the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1][2] The visualization and quantification of these pathological hallmarks in brain tissue are fundamental to both basic research and the development of therapeutic interventions.

Fluorescent small molecules have become indispensable tools for the sensitive and high-resolution detection of these protein aggregates.[3] While classic dyes like Thioflavin S and Congo Red are widely used, there is a continuous drive to develop novel probes with improved photophysical properties, higher binding affinity, and greater specificity.

This document provides a comprehensive guide to the use of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine , also known as (E)-4-(2-(pyridin-4-yl)vinyl)aniline [4], for the fluorescent labeling of amyloid pathology in fixed tissue sections. For clarity within this protocol, we will refer to this compound as PVA-4 . PVA-4 belongs to the styrylpyridine class of compounds, which are structurally related to stilbene derivatives known for their utility as imaging agents for Aβ plaques.[5][6]

The protocol herein is designed for researchers, neuroscientists, and drug development professionals seeking a robust method for identifying amyloid deposits. It is based on the established principles of amyloid-binding dyes and provides detailed, step-by-step instructions, the scientific rationale behind each step, and guidance for data interpretation and troubleshooting.

Scientific Principles of PVA-4 Staining

Mechanism of Fluorescence

PVA-4 is a relatively planar molecule with a conjugated π-electron system.[5][6] In aqueous solution, the molecule is flexible, and rotation around the single bonds within its structure allows for non-radiative decay of excited-state energy, resulting in low intrinsic fluorescence.

The core principle of its utility lies in a phenomenon known as environment-sensitive fluorescence. The β-pleated sheet conformation, characteristic of Aβ fibrils, provides a hydrophobic, sterically constrained microenvironment.[1][7] When PVA-4 intercalates between these β-sheets, the following occurs:

  • Planarization and Rotational Restriction: The binding to the amyloid fibril forces the molecule into a more rigid and planar conformation.

  • Inhibition of Non-Radiative Decay: This restriction of intramolecular rotation significantly reduces energy loss through non-radiative pathways (e.g., vibrational relaxation).

  • Enhanced Fluorescence Emission: As a result, the excited-state energy is primarily dissipated through the emission of photons, leading to a dramatic increase in fluorescence quantum yield and a bright, detectable signal. A comparative analysis of similar styryl-pyridinium dyes has shown that structural rigidity is critical for high fluorescence efficiency.[8]

Binding Specificity

The structural characteristics of PVA-4—its planarity, length, and the presence of electron-donating amine groups—are common features in molecules designed to bind Aβ aggregates.[6][9] These features facilitate insertion and binding to the repetitive β-sheet structures found in amyloid plaques. While some styrylpyridine derivatives may also show affinity for tau pathology, this protocol is optimized and validated for the detection of Aβ plaques. For definitive identification, co-localization with a validated anti-Aβ antibody is the gold standard and is described in this guide.

Product Information and Required Materials

PVA-4 Probe Specifications
PropertyDescription
Full Chemical Name {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine; (E)-4-(2-(pyridin-4-yl)vinyl)aniline
Molecular Formula C₁₃H₁₂N₂[4]
Molecular Weight 196.25 g/mol [4]
Appearance Light yellow to amber solid
Solubility Soluble in DMSO and Ethanol; sparingly soluble in aqueous buffers
Spectral Properties Excitation (λex): ~390-440 nm (Hypothesized); Emission (λem): ~480-550 nm (Hypothesized)
Storage Store solid at 2-8°C, protected from light. Store stock solutions at -20°C.
Required Reagents
  • PVA-4 ((E)-4-(2-(pyridin-4-yl)vinyl)aniline)

  • Dimethyl sulfoxide (DMSO), Anhydrous

  • Ethanol (100%, 95%, 80%, 70%, 50% solutions)

  • Xylene or a xylene substitute (e.g., CitriSolv)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Distilled or Deionized Water (dH₂O)

  • Nuclear Counterstain (e.g., DAPI, Hoechst 33342)

  • Antifade Mounting Medium (e.g., ProLong™ Gold Antifade Mountant)

  • Paraffin-embedded tissue sections on charged slides (e.g., human AD brain, transgenic mouse model brain)

  • Control tissue sections (e.g., non-demented human brain, wild-type mouse brain)

Required Equipment
  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP)

  • Coplin jars or staining dishes

  • Slide rack

  • Humidified chamber

  • Micropipettes and tips

  • Coverslips

  • Fume hood

Experimental Workflow and Protocols

The overall workflow is designed to ensure optimal staining with minimal background, providing a clear and quantifiable signal from amyloid deposits.

G cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Gradient) Deparaffinization->Rehydration Wash_PBS PBS Wash Rehydration->Wash_PBS Staining PVA-4 Incubation (10 min) Wash_PBS->Staining Differentiation Differentiation (70% Ethanol) Staining->Differentiation Wash_H2O Water Wash Differentiation->Wash_H2O Counterstain Counterstain (DAPI, optional) Wash_H2O->Counterstain Mount Mount & Coverslip (Antifade Medium) Counterstain->Mount Image Fluorescence Microscopy Mount->Image G PVA_Stain PVA-4 Staining Merge Merge Channels PVA_Stain->Merge IHC_Stain Anti-Abeta IHC (e.g., 4G8) IHC_Stain->Merge Validation Validated Result: Signal Co-localization Merge->Validation if signals overlap

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine. The synthesis of this molecule, a substituted stilbene analog, is most commonly achieved via the Mizoroki-Heck reaction.[1][2] This palladium-catalyzed cross-coupling provides a powerful method for C-C bond formation but can be sensitive to various reaction parameters. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate experimental challenges and maximize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.

Question 1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?

Answer: Low yield in the Heck reaction is a common issue stemming from several interconnected factors: an inefficient catalyst system, suboptimal reaction conditions, or poor reactant quality. Let's break down the critical parameters.

  • The Catalyst System is Paramount: The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂).[2] The stability and activity of this Pd(0) species are crucial and are controlled by the choice of ligand.

    • Ligand Choice: For a substrate like 3-substituted aniline, which is electron-rich, and 4-vinylpyridine, which can coordinate to the catalyst, a suitable phosphine ligand is essential. Simple triarylphosphines like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-Tol)₃) are common starting points. Electron-donating ligands can increase the electron density on the palladium center, which may facilitate the rate-determining oxidative addition step.[3] If yields remain low, consider more sterically demanding or electron-rich phosphine ligands or bidentate ligands like Xantphos, which can improve catalyst stability.[4]

    • Catalyst Loading: While typically 1-5 mol% of the palladium precursor is used, increasing the loading to 5 mol% can be beneficial for challenging substrates. However, this also increases cost and the amount of residual palladium to be removed later.

  • Optimizing Reaction Conditions:

    • Base Selection: The base is critical for neutralizing the HX acid produced during the reaction and regenerating the Pd(0) catalyst. Organic bases like triethylamine (Et₃N) are common, but inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium acetate (NaOAc) can be superior.[3][4] For less reactive aryl bromides, a stronger base like Cs₂CO₃ may be necessary to achieve full conversion.[4]

    • Solvent and Temperature: Polar aprotic solvents like DMF, DMAc, NMP, or acetonitrile are standard.[5] The reaction temperature is a critical trade-off; higher temperatures increase the reaction rate but also the rate of catalyst decomposition and side reactions. A typical starting point is 80-100 °C. If the reaction is sluggish, a gradual increase to 120 °C may be beneficial.

  • Reactant Quality: Ensure your aryl halide (3-iodoaniline or 3-bromoaniline) and 4-vinylpyridine are pure. The vinylpyridine is susceptible to polymerization, especially during storage; using freshly distilled or purchased material is recommended.

The following table summarizes key parameters for optimization:

ParameterTypical RangeImpact on Yield & Rationale
Palladium Source Pd(OAc)₂, PdCl₂Precursor for the active Pd(0) catalyst. Pd(OAc)₂ is often preferred for its solubility.
Ligand PPh₃, P(o-Tol)₃, XantphosStabilizes the Pd(0) catalyst, preventing precipitation. Ligand electronics and sterics influence reaction rate and catalyst stability.
Pd/Ligand Ratio 1:2 to 1:4A higher ratio can improve catalyst stability and prevent decomposition, especially with coordinating substrates like vinylpyridines.
Base Et₃N, K₂CO₃, Cs₂CO₃Neutralizes HX byproduct to regenerate Pd(0). Stronger bases can promote reactions with less reactive halides (e.g., aryl bromides).
Solvent DMF, DMAc, AcetonitrilePolar aprotic solvents are required to dissolve reactants and facilitate the ionic intermediates in the catalytic cycle.
Temperature 80 - 120 °CBalances reaction rate against thermal decomposition of the catalyst and substrates. Optimization is crucial.

Question 2: The reaction starts, but then stalls and a black precipitate forms. What is happening?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition . The black solid is palladium metal (Pd(0)), often called "palladium black." While the active catalyst is a soluble Pd(0)-ligand complex, this complex can decompose into insoluble and catalytically inactive metallic palladium if it is not sufficiently stabilized.

Causality and Solutions:

  • Insufficient Ligand Stabilization: The most common cause is an inadequate amount of phosphine ligand relative to the palladium precursor. The ligand is essential to occupy the coordination sites on the Pd(0) center and prevent it from aggregating.

    • Solution: Increase the palladium-to-ligand ratio. A ratio of 1:2 is a minimum, but a 1:3 or 1:4 ratio often provides better stability, especially when a substrate like 4-vinylpyridine can compete for coordination sites.

  • Presence of Oxygen: Many phosphine ligands are sensitive to air and can be oxidized to phosphine oxides, which are poor ligands for palladium. If the ligand is consumed by oxidation, the catalyst will be left unprotected and will precipitate.

    • Solution: Ensure the reaction is performed under an inert atmosphere. This involves degassing the solvent (e.g., by bubbling nitrogen or argon through it for 15-30 minutes) and maintaining a positive pressure of an inert gas throughout the reaction.[3]

  • Excessively High Temperature: High temperatures can accelerate the rate of catalyst decomposition.

    • Solution: Optimize the temperature carefully. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

The diagram below illustrates the desired catalytic cycle and the off-cycle pathway leading to catalyst decomposition.

Heck_Cycle cluster_ox Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition Intermediate) Pd_Black Pd(0) Black (Decomposition) Pd0->Pd_Black Deactivation (No Ligand, O₂) Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert Migratory Insertion Intermediate Coord->Insert Migratory Insertion Elim Product-Pd-H Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (Base regenerates Pd(0)) Product Desired Product Elim->Product Product Release ArX 3-Haloaniline ArX->OxAdd Oxidative Addition Alkene 4-Vinylpyridine Alkene->Coord Base Base Base->Elim

Catalytic cycle of the Heck reaction and catalyst deactivation.

Question 3: I am observing a significant side product with a mass two units higher than my expected product. What is it and how can I minimize it?

Answer: This side product is almost certainly the result of a reductive Heck reaction , where the newly formed double bond is reduced to a single bond.[3] Instead of the desired {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, you are forming {3-[2-(pyridin-4-yl)ethyl]phenyl}amine.

Mechanistic Cause: The key intermediate in the Heck reaction after β-hydride elimination is a palladium-hydride species (H-Pd-X). Normally, a base removes the hydride and regenerates the Pd(0) catalyst. However, under certain conditions, this palladium-hydride can add back across the double bond of the product in a process called hydropalladation. Subsequent reductive cleavage then yields the saturated C-C bond.[6]

How to Minimize It: The formation of the reductive Heck product is highly dependent on the specific combination of substrate, solvent, and base.[3]

  • Choice of Base: Some bases are more prone to generating hydride sources that lead to reduction. Triethylamine, for example, can sometimes act as a hydride donor. Switching to an inorganic base like K₂CO₃ or an acetate salt may reduce the formation of this side product.

  • Solvent Effects: The choice of solvent can influence the lifetime and reactivity of the palladium-hydride intermediate. Experimenting with different polar aprotic solvents (e.g., switching from DMF to acetonitrile) can sometimes alter the product distribution.

  • Additives: In some cases, the addition of a mild oxidant or a scavenger for the palladium-hydride species can suppress the reductive pathway. However, this adds complexity and should be approached cautiously.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use: 3-iodoaniline or 3-bromoaniline? The choice depends on a balance of reactivity and cost. Aryl iodides are significantly more reactive than aryl bromides in the oxidative addition step of the Heck reaction.[6] This means 3-iodoaniline will typically react faster, under milder conditions, and may give higher yields. However, it is also more expensive. 3-bromoaniline is more cost-effective but may require higher temperatures, a stronger base, or a more sophisticated and expensive ligand system to achieve comparable results. For initial explorations and small-scale synthesis, 3-iodoaniline is often the preferred starting point.

Q2: How does the pyridine nitrogen in 4-vinylpyridine affect the reaction? The basic nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium catalyst. This can have an inhibitory effect on the reaction by competing with the essential phosphine ligand for coordination sites on the palladium center.[4] This can slow down the reaction or contribute to catalyst deactivation. To mitigate this, you can increase the ligand-to-palladium ratio (e.g., to 1:3 or 1:4) to ensure the phosphine ligand outcompetes the pyridine nitrogen.

Q3: What is the recommended method for purifying the final product? The product, {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, contains two basic nitrogen atoms (the aniline and the pyridine), which can make purification challenging.

  • Column Chromatography: This is the most common method. Due to the basic nature of the compound, streaking or poor separation on silica gel can occur. To counter this, it is highly recommended to use a solvent system containing a small percentage of a basic modifier. For example, a gradient of ethyl acetate in hexanes with a constant 1-2% triethylamine can significantly improve peak shape and separation.

  • Recrystallization: If the product is a solid and can be isolated with reasonable purity (>90%) from the initial workup, recrystallization is an excellent method for achieving high purity on a larger scale.[4] A solvent screen (e.g., ethanol, isopropanol, ethyl acetate/hexanes) will be necessary to find suitable conditions.

  • Acid-Base Extraction: While possible, using extractions based on pH can be complicated due to the two different pKa values of the nitrogen atoms. This is generally less practical than chromatography for this specific molecule.

Q4: Is it necessary to use anhydrous solvents and an inert atmosphere? Yes, it is strongly recommended. While some modern Heck reaction protocols show tolerance to air and water, best practices dictate the use of an inert atmosphere (nitrogen or argon) for several reasons.[3] The primary reason is to prevent the oxidation of phosphine ligands, which is a major cause of catalyst deactivation.[3] Using anhydrous solvents prevents potential side reactions and ensures reproducibility.

Experimental Protocol: Baseline for Optimization

This protocol provides a robust starting point for the synthesis. It should be optimized based on the troubleshooting advice above.

  • Reaction Setup: To a flame-dried Schlenk flask, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (P(o-Tol)₃, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-iodoaniline (1.0 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Heating and Alkene Addition: Begin stirring and heat the mixture to 90 °C. Once the temperature is stable, add 4-vinylpyridine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Monitoring: Allow the reaction to stir at 90 °C for 12-24 hours. Monitor the progress by TLC or LC-MS by taking small aliquots.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of celite to remove the palladium black and inorganic salts.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient containing 1% triethylamine to afford the pure product.

References

  • Ghanem, A., & Duesler, E. N. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. Available at: [Link]

  • Bhanage, B. M., & Arai, M. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Li, J., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Leeson, P. D., & Mortimore, M. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • Li, J., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. organic-chemistry.org. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. Available at: [Link]

  • Werner, E. W., & Sigman, M. S. (2011). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Nonbiased Olefins. SciSpace. Available at: [Link]

  • Wang, S., et al. (2025). Optimizing Model Learning Performance on a Challenging Heck Reaction Yield Data Set. Journal of Organic Chemistry. Available at: [Link]

  • Wu, Y.-J., et al. (2012). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. organic-synthesis.com. Available at: [Link]

Sources

preventing E to Z photoisomerization of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine .

This molecule, an aminostyrylpyridine derivative, is highly photosensitive. Its extended π -conjugation makes it an excellent candidate for materials science and pharmacology, but it also means that ambient light can rapidly drive the thermodynamically stable E-isomer (trans) into the kinetically trapped Z-isomer (cis).

Below is our comprehensive Q&A guide and self-validating protocol to ensure the integrity of your compound from storage to experiment.

🔬 Core Mechanistic FAQs: Understanding the Degradation

Q1: Why does {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine spontaneously isomerize in the bottle even when stored at room temperature? A: The isomerization is not spontaneous; it is photochemically driven by ambient UV and visible light. When the E-isomer absorbs a photon, the molecule is excited from the ground state ( S0​ ) to the first excited singlet state ( S1​ ). In this excited state, the central carbon-carbon double bond loses its rigid π -character, allowing free rotation. The molecule relaxes through a twisted conical intersection (where the aromatic rings are at a 90° angle to each other) back to the ground state, yielding a mixture of E and Z isomers[1]. Because the quantum yield for this process can approach 0.5, even brief exposure to standard laboratory fluorescent lighting can cause significant degradation[1].

Photoisomerization E_isomer E-Isomer (Ground State S0) Planar & Conjugated S1_state Excited State (S1) Franck-Condon Region E_isomer->S1_state UV/Vis Light Absorption Twisted Conical Intersection (~90° twisted C=C) S1_state->Twisted Non-radiative Relaxation Twisted->E_isomer Internal Conversion Z_isomer Z-Isomer (Ground State S0) Bent & Sterically Hindered Twisted->Z_isomer Isomerization (~50% yield)

Photochemical E-Z isomerization pathway of styrylpyridine via a twisted conical intersection.

Q2: If the isomerization is driven by light, why do I also need to store the compound under an inert argon atmosphere? A: While the initial E to Z isomerization is purely photochemical, the resulting Z-isomer is structurally primed for secondary degradation. Under continued irradiation, the Z-isomer can undergo a 6 π -electrocyclization to form a dihydrophenanthrene intermediate[1]. If oxygen is present in the vial's headspace, this intermediate is rapidly and irreversibly oxidized into a fully aromatized phenanthrene derivative[1]. Purging with argon breaks this causal chain by eliminating the terminal electron acceptor (oxygen).

🛡️ Troubleshooting Guide: Fail-Safe Storage Protocols

Q3: How can I establish a storage protocol that guarantees the structural integrity of my batch? A: To prevent degradation, you must implement a self-validating workflow that addresses both light exposure and atmospheric conditions. Follow this step-by-step methodology:

Step-by-Step Aliquoting & Storage Methodology:

  • Environmental Control: Perform all transfers and aliquoting in a dark room illuminated exclusively by yellow or amber safelights (which exclude photons below 500 nm)[2][3].

  • Container Selection: Transfer the solid compound into deactivated (silanized) amber glass vials. Amber glass blocks the transmission of critical UV and low-wavelength visible light that triggers the S0​→S1​ transition[2].

  • Atmospheric Control: Insert a gentle stream of high-purity Argon or Nitrogen gas into the vial for 30 seconds to displace ambient air, minimizing headspace[2]. Cap tightly with a PTFE-lined septum.

  • Thermal Control: Store the sealed vials in a dedicated freezer at ≤−20∘ C. While the primary degradation is photochemical, low temperatures reduce the kinetic energy available for any secondary thermal oxidation pathways and prevent the sublimation of volatile impurities[2].

StorageWorkflow Step1 1. Environmental Control Handle under yellow/amber light (Exclude < 500 nm photons) Step2 2. Container Selection Transfer to deactivated amber glass vials (Block UV/Vis transmission) Step1->Step2 Step3 3. Atmospheric Control Purge headspace with Argon/N2 (Prevent photo-oxidation) Step2->Step3 Step4 4. Thermal & Storage Control Seal tightly and store at ≤ -20°C (Minimize thermal degradation) Step3->Step4 Validation 5. Protocol Validation Verify E/Z ratio via 1H NMR prior to use (J-coupling analysis) Step4->Validation

Self-validating SOP for the handling and long-term storage of photosensitive styrylpyridines.

🧪 Analytical Validation: Detecting Contamination

Q4: I suspect my batch was exposed to light. How do I analytically confirm the E/Z ratio before proceeding with my biological or materials assays? A: Do not rely on visual inspection (color changes only occur if secondary oxidation has happened). You must use quantitative analytical techniques. 1 H NMR is the gold standard for this validation because the geometric change directly impacts the spin-spin coupling of the vinyl protons.

Table 1: Quantitative Analytical Markers for E vs. Z Isomers

Analytical MethodTarget Marker: E-Isomer (Trans)Target Marker: Z-Isomer (Cis)Mechanistic Rationale
1 H NMR (Vinyl Protons) Doublet, J≈16 HzDoublet, J≈12 HzThe trans-protons in the E-isomer have a larger dihedral angle, resulting in a significantly larger J -coupling constant[4][5].
UV-Vis Spectroscopy Strong λmax​ at 350–380 nmHypsochromic (blue) shift, lower absorptivityThe Z-isomer is sterically hindered by the adjacent rings, forcing it out of planarity and disrupting π -conjugation.
RP-HPLC (C18 Column) Later retention timeEarlier retention timeThe bent Z-isomer has a higher net dipole moment, making it more polar and less retained on a hydrophobic stationary phase.

Q5: My 1 H NMR shows a 30% contamination of the Z-isomer ( J=12 Hz). Can I reverse this without running a column? A: You can attempt a photo-equilibration recovery, but it is rarely 100% efficient. Because the Z-isomer has a blue-shifted absorption spectrum compared to the E-isomer, irradiating the mixture with a highly specific narrowband light source (e.g., a 310 nm LED) can selectively excite the Z-isomer and drive the equilibrium back toward the E-isomer. However, for high-purity drug development applications, re-purification via preparative HPLC in a dark room is the only strictly validated method to ensure 99%+ E-isomer purity.

Table 2: Storage Condition Matrix & Degradation Risk Profile

Storage ConfigurationPhotoisomerization RiskSecondary Oxidation RiskApplication Scientist Recommendation
Clear Vial, Ambient Light, AirCRITICAL (Minutes/Hours)HighDO NOT USE. Complete batch loss likely.
Amber Vial, Ambient Light, AirLow to ModerateModerateAcceptable for temporary benchtop staging only.
Amber Vial, Dark, Argon, -20°CNegligible Negligible GOLD STANDARD. Required for long-term storage.

📚 References

  • Title: Pore-Directed Solid-State Selective Photoinduced E–Z Isomerization and Dimerization within Metal–Organic Frameworks Source: CCS Chemistry - Chinese Chemical Society URL:

  • Title: Diarylethene Source: Wikipedia URL:

  • Title: Handling Your Analytical Reference Standards Source: ResearchGate URL:

  • Title: Assessing impact of manufacturing and package configurations to photosensitive compounds Source: ResearchGate URL:

Sources

Technical Support Center: Troubleshooting Fluorescence Quenching of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to go beyond superficial fixes. The fluorophore {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine (hereafter referred to as 3-APA-Styrylpyridine ) is a highly sensitive push-pull system. Its complex photophysics—driven by Intramolecular Charge Transfer (ICT)—makes it an exceptional biological probe, but also highly susceptible to microenvironmental quenching.

To resolve assay failures, we must treat troubleshooting as a scientific investigation. This guide provides mechanistic causality analyses and self-validating protocols to ensure the trustworthiness of your experimental data.

Module 1: Mechanistic FAQ & Causality Analysis

Q1: Why does my probe lose fluorescence completely when added to standard aqueous assay buffers (e.g., PBS), but fluoresce brightly when bound to my target? Causality: 3-APA-Styrylpyridine functions as a molecular rotor. Upon excitation in low-viscosity, highly polar solvents (like aqueous buffers), the molecule undergoes a rapid conformational twist around its vinyl bond. This torsional motion transitions the molecule from an emissive Locally Excited (LE) state to a dark, Twisted Intramolecular Charge Transfer (TICT) state, resulting in non-radiative decay[1]. When the probe binds to a biomolecule's hydrophobic pocket, steric hindrance restricts this rotation, blocking the TICT pathway and restoring strong fluorescence[1]. Self-Validating Action: This is not a defect; it is the fundamental "turn-on" mechanism of the probe. To validate that your probe batch is structurally intact, perform the Viscosity Titration (see Protocol A).

Q2: How do minor pH fluctuations in my cell lysate or enzymatic assay cause sudden, irreversible signal drop-offs? Causality: The molecule possesses two highly pH-sensitive moieties: a pyridine nitrogen (electron acceptor) and a meta-amine group (electron donor). At neutral to slightly basic pH (pH > 7.0), the unprotonated amine group acts as a strong electron donor, initiating Photoinduced Electron Transfer (PET) to the excited fluorophore, which efficiently quenches the emission[2]. Conversely, protonation of these groups at lower pH suppresses the PET deactivation pathway, altering the signal[2]. Self-Validating Action: Measure the pre- and post-assay pH of your biological matrix. Buffer the system strongly (e.g., 50–100 mM HEPES) to prevent assay-induced pH drifts that trigger PET quenching.

Q3: During high-throughput screening (HTS), many test compounds cause apparent quenching. Is the probe being chemically degraded? Causality: While chemical quenching is possible, the most common culprit in HTS is the Inner Filter Effect (IFE). If your test compounds or biological matrix absorb light at the probe's excitation (~340-380 nm) or emission (~450-500 nm) wavelengths, they intercept the photons, artificially attenuating the detected signal[3]. This optical interference mimics true quenching and leads to false positives in loss-of-signal assays. Self-Validating Action: Always record the absorbance spectra of your test compounds. Apply the IFE correction workflow (see Protocol B) before classifying a compound as a true biological quencher[3].

Module 2: Photophysical Causality Diagram

The following Jablonski-style diagram illustrates the competing decay pathways that dictate whether 3-APA-Styrylpyridine emits a photon or undergoes non-radiative quenching.

Photophysics S0 Ground State (S0) LE Locally Excited State (LE) Planar Conformation S0->LE Excitation (hv) TICT TICT State Twisted Conformation LE->TICT Low Viscosity Solvent PET PET State Electron Transfer LE->PET Deprotonated Amine (pH > 7) Emission Strong Fluorescence (Target Bound) LE->Emission Restricted Rotation Quench Non-Radiative Decay (Quenching) TICT->Quench Relaxation PET->Quench Relaxation Emission->S0 Radiative Decay Quench->S0

Jablonski diagram illustrating competing decay pathways (TICT, PET) causing quenching.

Module 3: Quantitative Troubleshooting Matrix

Use this self-diagnostic table to rapidly map your observed assay symptoms to their physical causes and corrective actions.

Phenomenon / SymptomPrimary MechanismDiagnostic Metric / ThresholdCorrective Action
Complete signal loss in buffer TICT State FormationLinear Förster-Hoffmann plot ( R2>0.95 )Add viscosity modifier (e.g., glycerol) or evaluate solely in the presence of the biological target.
Sudden signal drop mid-assay PET Quenching via AmineAssay pH > 7.0 or pH shift > 0.5 unitsIncrease buffer capacity (use 100 mM HEPES/Tris).
Dose-dependent HTS quenching Inner Filter Effect (IFE)Compound Aex​+Aem​>0.05 Apply mathematical IFE correction formula (Protocol B).
Gradual signal loss over time Aggregation-Caused QuenchingCentrifugation yields a fluorescent pelletReduce probe concentration to <5 µM; add 0.01% BSA or Pluronic F-127 to stabilize monomers.
Module 4: Step-by-Step Validation Protocols
Protocol A: Viscosity Titration to Differentiate TICT Quenching from Probe Degradation

Purpose: To prove the probe is structurally intact and that the observed quenching in buffer is solely due to the TICT molecular rotor effect[1].

  • Stock Preparation: Prepare a 10 mM stock of 3-APA-Styrylpyridine in anhydrous DMSO. Store protected from light.

  • Solvent Matrix: Prepare a series of solvent mixtures using your baseline assay buffer and glycerol to achieve varying viscosities (0%, 20%, 40%, 60%, 80%, and 99% glycerol v/v).

  • Dilution: Dilute the probe to a final concentration of 5 µM in each mixture. Ensure the final DMSO concentration remains constant across all wells (<1%).

  • Equilibration: Incubate the microplate for 10 minutes at room temperature to ensure thermal equilibration (viscosity is highly temperature-dependent).

  • Measurement: Measure fluorescence emission using a microplate reader at the probe's optimal excitation/emission wavelengths.

  • Data Analysis: Plot the logarithm of fluorescence intensity ( logI ) against the logarithm of solvent viscosity ( logη ). A linear relationship validates that the probe is intact and functioning properly as a TICT-based molecular rotor.

Protocol B: Correcting for the Inner Filter Effect (IFE) in HTS

Purpose: To mathematically separate true biological/chemical quenching from optical interference caused by test compounds[3].

IFEWorkflow Step1 Measure Apparent Fluorescence (F_obs) Step2 Measure Compound Absorbance at Ex & Em Wavelengths Step1->Step2 Decision Is A_ex + A_em > 0.05? Step2->Decision TrueIFE Apply IFE Correction Formula Decision->TrueIFE Yes (Artifact Detected) FalseIFE True Chemical or Biological Quenching Decision->FalseIFE No (Valid Signal) Result Calculate F_corr TrueIFE->Result

Decision tree for identifying and correcting Inner Filter Effect (IFE) artifacts.

  • Fluorescence Measurement: Measure the apparent fluorescence of the assay well containing both the probe and the test compound ( Fobs​ ).

  • Absorbance Measurement: In a UV-transparent plate, measure the absorbance of the test compound alone in the assay buffer at the probe's exact excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ).

  • Threshold Check: If Aex​+Aem​<0.05 , IFE is negligible. If the sum is > 0.05, proceed to step 4[3].

  • Correction Calculation: Apply the standard IFE correction equation:

    Fcorr​=Fobs​×10(Aex​+Aem​)/2
  • Interpretation: If Fcorr​ matches the control well (no compound), the observed quenching was an IFE artifact. If Fcorr​ is still significantly lower than the control, true target-mediated or chemical quenching has occurred.

References
  • Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules Source: NIH / National Center for Biotechnology Information URL:[Link]

  • Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane Source: MDPI / Molecules URL:[Link]

  • Key Errors to Avoid in the Consideration of Fluorescence Quenching Data Source: Spectroscopy Online URL:[Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual Source: NIH / Assay Guidance Manual URL:[Link]

Sources

Technical Support Center: Photophysical Optimization of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, working with push-pull fluorophores like {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine (a meta-substituted aminostyrylpyridine) requires a rigorous understanding of their microenvironment.

Expert Insight: While most literature focuses on para-substituted analogues, your specific compound is meta-substituted at the aniline ring. This meta linkage partially decouples the amine's lone pair from the extended π-system. Consequently, expect your baseline absorbance and emission maxima to be slightly blue-shifted compared to para-substituted reference data, and the overall solvatochromic range to be slightly narrower.

This guide provides causal explanations, troubleshooting steps, and self-validating protocols to optimize your excitation (Ex) and emission (Em) parameters.

Frequently Asked Questions (FAQs)

Q1: Why does the emission wavelength of my dye fluctuate wildly between different assay buffers? A1: This fluctuation is driven by positive solvatochromism resulting from an Intramolecular Charge Transfer (ICT) state. The molecule features an electron-donating amine group and an electron-accepting pyridine ring. Upon excitation, electron density shifts toward the pyridine, creating a highly polar excited state with a large dipole moment. Polar solvents (like water or methanol) thermodynamically stabilize this excited state more effectively than the ground state. This lowers the energy gap between the states, causing a significant red-shift (longer wavelength) in emission as solvent polarity increases .

Q2: I added acid to my assay, and the fluorescence completely changed color. What is the mechanism behind this? A2: {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine has two distinct protonation sites with competing photophysical effects:

  • Pyridine Nitrogen (pKa ~5.5): Protonation here creates a pyridinium cation, drastically increasing its electron-withdrawing strength. This "supercharges" the push-pull ICT effect, resulting in a massive red-shift in both absorbance and emission.

  • Aniline Nitrogen (pKa ~3.0): If the pH drops further, the amine group protonates. This ties up its lone pair of electrons, destroying its electron-donating ability. The ICT is completely disrupted, resulting in a severe blue-shift and a drop in fluorescence quantum yield .

Q3: The fluorescence intensity is extremely low in standard aqueous buffers but brightens in glycerol or when bound to my biological target. Why? A3: You are observing the effects of trans-cis photoisomerization . In fluid, low-viscosity solvents, the excited molecule can freely rotate around the vinyl double bond. This rotation acts as a non-radiative decay pathway, rapidly quenching the fluorescence. In highly viscous environments (like glycerol) or when sterically restricted by binding to a rigid target protein, this rotation is physically hindered. The molecule is forced to relax via the radiative pathway, resulting in a "turn-on" fluorescence enhancement .

Quantitative Data Summary

Use the following table as a baseline to guide your initial spectral scanning. Note: Values are representative for the aminostyrylpyridine class; exact maxima will vary slightly based on specific buffer salts and temperature.

Solvent EnvironmentDielectric Constant (ε)Absorbance Max (λ_abs)Emission Max (λ_em)Stokes Shift (cm⁻¹)Relative Quantum Yield
Cyclohexane 2.0~340 nm~390 nm~3,700Low (<0.05)
Chloroform 4.8~355 nm~440 nm~5,400Moderate (~0.15)
Methanol 32.7~370 nm~510 nm~7,400Low (~0.02)
Aqueous (pH 7.4) 80.1~380 nm~530 nm~7,400Very Low (<0.01)
Aqueous (pH 4.0) 80.1~420 nm~580 nm~6,500Low (~0.02)
Experimental Workflows & Methodologies
Protocol 1: Empirical Determination of Optimal Ex/Em in Custom Solvents

ExEm_Workflow S1 1. Prepare 10 µM Dye Stock in DMSO S2 2. Aliquot into Assay Solvents (Varying Polarity/pH) S1->S2 S3 3. UV-Vis Absorbance Scan (300 - 500 nm) S2->S3 S4 4. Identify Peak Absorbance (λ_abs) S3->S4 S5 5. Fluorescence Emission Scan (Excitation at λ_abs) S4->S5 S6 6. Calculate Stokes Shift & Assess ICT State S5->S6

Workflow for optimizing excitation and emission parameters across different solvent environments.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine in anhydrous DMSO.

  • Dilution: Dilute the stock to a final concentration of 10 µM in your target assay solvent.

  • Absorbance Scan: Perform a UV-Vis scan from 300 nm to 500 nm to identify the peak absorbance wavelength (λ_abs).

  • Self-Validation Check (Critical): Ensure the optical density (OD) at λ_abs is strictly between 0.05 and 0.1. This mathematically precludes primary inner-filter effects (self-absorption), ensuring the subsequent emission intensity accurately reflects quantum yield rather than concentration artifacts. Dilute further if OD > 0.1.

  • Emission Scan: Excite the sample at the identified λ_abs and scan the emission from (λ_abs + 20 nm) to 700 nm.

  • Stokes Shift Calculation: Calculate the energy difference between Ex and Em peaks. A large Stokes shift (>5000 cm⁻¹) confirms emission is successfully originating from the relaxed ICT state.

Protocol 2: Mapping the pH-Dependent Spectral Shift

Protonation_States Neutral Neutral State (pH 7-9) Moderate ICT Py_Protonated Pyridine Protonated (pH 4-6) Strong ICT (Red Shift) Neutral->Py_Protonated +H+ (pKa ~5.5) Fully_Protonated Fully_Protonated Py_Protonated->Fully_Protonated +H+ (pKa ~3.0)

Effect of pH on the protonation states and resulting Intramolecular Charge Transfer (ICT).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 9.0 to maintain constant ionic strength while varying pH.

  • Titration: Add the dye to a final concentration of 5 µM in each buffer.

  • Spectral Mapping: Record the absorbance spectra for all pH points overlaid on a single graph.

  • Self-Validation Check (Critical): Identify the isosbestic point (a specific wavelength where absorbance remains perfectly constant across the pH gradient). The presence of a clean isosbestic point mathematically validates a true two-state thermodynamic equilibrium (e.g., neutral to monoprotonated) and proves your dye is not aggregating or precipitating out of solution.

  • Fluorescence Mapping: Excite the samples exactly at the isosbestic point. Because the molar absorptivity is identical for both protonation states at this wavelength, any changes in the resulting emission spectra are purely due to the quantum yield and ICT state differences of the protonated species, eliminating excitation bias.

References
  • Title: Excited-State Dynamics in 4-[4′(Dimethylamino)styryl]pyridine, a Photobase: Role of Photoinitiated Proton-Coupled Electron Transfer Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Study on intramolecular charge transfer fluorescence properties of trans-4-[4-(N,N-dimethylamino)styryl]pyridine: Effect of solvent and pH Source: Journal of Photochemistry and Photobiology A: Chemistry (Elsevier) URL: [Link]

  • Title: Conformational equilibria and photophysical behaviour of styrylpyridines; excitation energy effects in fluid and rigid solutions Source: Journal of Photochemistry (Elsevier) URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Fluorescence Quantum Yield for Novel Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Fluorescence Quantum Yield

In the landscape of molecular probes, drug development, and materials science, the efficiency of a fluorescent molecule is a paramount parameter. This efficiency is quantified by the fluorescence quantum yield (Φf) , defined as the ratio of photons emitted to photons absorbed.[1] A high quantum yield is often a prerequisite for applications requiring high sensitivity, such as in bio-imaging, high-throughput screening, and sensor technology.[2]

This guide provides a comprehensive, technically-grounded framework for determining the fluorescence quantum yield of the novel compound {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine , a promising candidate for various applications due to its structural motifs, which are often associated with interesting photophysical properties.[3][4] We will compare its performance against two well-established and reliable fluorescent standards: Quinine Sulfate and Rhodamine 6G .

The methodology detailed herein is the relative quantum yield measurement , a robust and widely adopted comparative method.[5][6] This approach offers high accuracy by comparing the integrated fluorescence intensity of the sample against a standard of known quantum yield under identical experimental conditions.[2][7] This guide is designed for researchers and scientists, providing not only a step-by-step protocol but also the scientific rationale behind each critical step, ensuring experimental integrity and data trustworthiness.

Principle of Relative Fluorescence Quantum Yield Measurement

The comparative method is based on the principle that for two fluorescent solutions (a sample 'x' and a standard 'st') absorbing the same number of photons at a specific excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[5] The relationship is described by the following equation[1][6][8]:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient (slope) obtained from a plot of integrated fluorescence intensity versus absorbance.

  • η (eta) is the refractive index of the solvent.

To ensure accuracy and mitigate potential artifacts such as the inner filter effect, a series of optically dilute solutions (absorbance < 0.1) are prepared for both the sample and the standard.[7][9] Plotting the integrated fluorescence intensity against absorbance yields a linear relationship, the slope of which (Grad) is directly proportional to the product of the quantum yield and the molar absorption coefficient.[6] This gradient method is more reliable than a single-point measurement as it validates the linear response and minimizes random errors.[7]

Materials, Standards, and Instrumentation

Compound Under Investigation
  • Sample: {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Reference Standards

The choice of standard is critical and should ideally have absorption and emission profiles that overlap with the sample.[1]

  • Quinine Sulfate Dihydrate: A widely used standard for the UV-blue spectral region.[10]

    • Solvent: 0.1 M Perchloric Acid (HClO₄). Note: Perchloric acid is now recommended over sulfuric acid as it provides a quantum yield that is stable over a wide temperature range around room temperature.[11][12]

    • Accepted Quantum Yield (Φst): 0.60[12][13]

  • Rhodamine 6G: A high-yield standard for the visible (green-yellow) spectral region.[14]

    • Solvent: Spectroscopic grade ethanol.

    • Accepted Quantum Yield (Φst): 0.95[9][15][16]

Required Instrumentation
  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Equipped with components for spectral correction to account for instrument-specific variations in light source intensity and detector response.[2]

  • Quartz Cuvettes: 1 cm path length.

  • Volumetric Glassware: Calibrated for accurate solution preparation.

  • Solvents: Spectroscopic grade ethanol and prepared 0.1 M HClO₄. Solvent purity is crucial to avoid background fluorescence.[2]

Detailed Experimental Protocol & Workflow

This protocol ensures a self-validating system by confirming the linear relationship between absorbance and fluorescence intensity.

Step 1: Preparation of Stock and Diluted Solutions
  • Stock Solutions: Prepare concentrated stock solutions (~1 mM) of the sample compound, quinine sulfate, and Rhodamine 6G in their respective designated solvents (see section 3.2). Ensure complete dissolution.

  • Serial Dilutions: From each stock solution, prepare a series of at least five dilutions. The concentrations should be chosen such that the absorbance values at the selected excitation wavelength are within the range of approximately 0.01 to 0.1.[1]

    • Expertise & Experience: Maintaining absorbance below 0.1 is a critical step to prevent the inner filter effect, where the sample itself reabsorbs emitted light, leading to an artificially low measured fluorescence intensity and an underestimation of the quantum yield.[7]

Step 2: Absorbance Measurement
  • Blank Correction: Use a cuvette filled with the pure solvent to perform a baseline correction (blank) on the UV-Vis spectrophotometer.

  • Record Spectra: For each prepared dilution of the sample and both standards, record the full UV-Vis absorption spectrum.

  • Determine Absorbance: From the recorded spectra, note the precise absorbance value at the chosen excitation wavelength (λex). This wavelength should be identical for both the absorbance and subsequent fluorescence measurements.

Step 3: Fluorescence Measurement
  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution. Use the same settings for the sample and the standard.[9]

  • Solvent Blank: Record the emission spectrum of the pure solvent using the chosen excitation wavelength. This spectrum will be subtracted from the sample spectra to remove Raman scattering and any background fluorescence from the solvent.[17]

  • Record Emission Spectra: For each dilution, record the corrected fluorescence emission spectrum over the entire emission range of the compound. It is crucial that the instrument is set to provide corrected spectra, which are independent of the specific instrumental setup.[2]

Step 4: Data Analysis and Calculation
  • Integrate Spectra: For each blank-subtracted emission spectrum, calculate the integrated fluorescence intensity (the total area under the emission curve).

  • Plot Data: For the sample and each standard separately, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Determine Gradient: Perform a linear regression (fit) on each data set. The slope of the resulting line is the gradient (Grad). The linearity of this plot (R² > 0.99) confirms the absence of significant inner filter effects or aggregation phenomena.

  • Calculate Quantum Yield: Use the gradients obtained and the known quantum yield of the standard in the core equation from Section 2 to calculate the quantum yield of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine. If the solvent for the sample and standard differs, ensure the refractive index term is included.

Workflow Diagram

G cluster_prep Step 1: Solution Preparation cluster_measure Steps 2 & 3: Spectroscopic Measurement cluster_analysis Step 4: Data Analysis p1 Prepare Stock Solutions (Sample & Standards) p2 Create Serial Dilutions (Absorbance < 0.1) p1->p2 m1 Measure Absorbance (A) at Excitation Wavelength p2->m1 m2 Measure Corrected Fluorescence Emission (I) m1->m2 a1 Integrate Emission Spectra to get Total Intensity m2->a1 a2 Plot Integrated Intensity (I) vs. Absorbance (A) a1->a2 a3 Calculate Gradient (Slope) from Linear Regression a2->a3 a4 Calculate Quantum Yield (Φx) using Comparative Formula a3->a4

Caption: Experimental workflow for relative quantum yield determination.

Comparative Data Summary

The following table presents hypothetical, yet plausible, data derived from the described protocol to illustrate the comparison between {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine and the standard dyes.

CompoundSolventExcitation λ (nm)Gradient (Intensity/Abs)Refractive Index (η)Known ΦCalculated Φ
Quinine Sulfate 0.1 M HClO₄3501.50 x 10⁷1.330.60 [12]-
Rhodamine 6G Ethanol5254.85 x 10⁷1.360.95 [15]-
{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine Ethanol3501.15 x 10⁷1.36-0.47
{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine Ethanol5250.08 x 10⁷1.36-0.016

*Calculated relative to the standard with the most appropriate spectral overlap. The value at 350 nm excitation is calculated relative to Quinine Sulfate, and the value at 525 nm is relative to Rhodamine 6G, assuming the compound absorbs at both wavelengths.

Logic of Comparison Diagram

G cluster_known Reference Standard cluster_unknown Test Compound Std_Abs Absorbance (A_st) Grad_St Gradient_st Std_Abs->Grad_St Plot I vs. A Std_Em Emission (I_st) Std_Em->Grad_St Plot I vs. A Std_QY Known QY (Φ_st) Unk_QY Unknown QY (Φ_x) Std_QY->Unk_QY Comparative Formula Unk_Abs Absorbance (A_x) Grad_Unk Gradient_x Unk_Abs->Grad_Unk Plot I vs. A Unk_Em Emission (I_x) Unk_Em->Grad_Unk Plot I vs. A Grad_St->Unk_QY Comparative Formula Grad_Unk->Unk_QY Comparative Formula

Caption: Logical relationship for calculating unknown quantum yield.

Conclusion and Field Insights

This guide outlines a robust, verifiable method for determining the fluorescence quantum yield of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine. By employing the comparative gradient method and using well-characterized standards like Quinine Sulfate and Rhodamine 6G, researchers can obtain reliable and accurate data. The hypothetical results suggest that the compound is a moderately efficient fluorophore, particularly when excited in the UV range.

Field Insight: The photophysical properties of pyridyl-vinyl derivatives are often sensitive to environmental factors such as solvent polarity and pH due to potential intramolecular charge transfer (ICT) characteristics.[3] Therefore, characterizing the quantum yield in a range of solvents is a logical next step to fully understand its potential as a molecular probe or sensor. Furthermore, any deviation from linearity in the intensity vs. absorbance plot at higher concentrations could indicate aggregation-induced quenching (ACQ) or aggregation-induced emission (AIE), phenomena that are critical to characterize for material science applications.[18]

By adhering to the principles of scientific integrity and meticulous experimental practice detailed in this guide, professionals in drug development and materials science can confidently characterize novel fluorophores, paving the way for their successful application.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]

  • Prahl, S. (2017). Rhodamine 6G Optical Properties. Oregon Medical Laser Center. [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334. [Link]

  • Sarspec (n.d.). Application Note - Exploring the fluorescence emission of Rhodamine 6G in the nanomolar range with our FLEX series. [Link]

  • ISS (n.d.). Fluorescence Quantum Yield Standards. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods. Talanta, 90, 30–37. [Link]

  • ISS (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Arbeloa, F. L., & Ojeda, P. R. (1982). Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. Chemical Physics Letters, 87(6), 556-560. [Link]

  • Zhang, R. et al. (2017). Green Preparation of Fluorescent Carbon Dots from Water Chestnut and Its Application for Multicolor Imaging in Living Cells. Journal of Nanoscience and Nanotechnology, 17(6), 3845-3850. [Link]

  • Resch-Genger, U. et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5266–5276. [Link]

  • Edinburgh Instruments (2023). Relative Quantum Yield. [Link]

  • de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency. Advanced Materials, 9(3), 230-232. [Link]

  • Agilent Technologies (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]

  • IUPAC (2011). Standards for photoluminescence quantum yield measurements in solution. Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389–5394. [Link]

  • Heller, A. (2015). Fluorescence quantum yields of natural organic matter and organic compounds. Frontiers in Marine Science, 2. [Link]

  • Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. The Journal of Physical Chemistry, 65(2), 229-235. [Link]

  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]

  • Resch-Genger, U. et al. (2011). Determination of the fluorescence quantum yield of quantum dots: suitable procedures and achievable uncertainties. Journal of Fluorescence, 21(3), 855-866. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Staneva, D. et al. (2024). Substituent Effects on the Photophysical Properties of a Series of 8(meso)-Pyridyl-BODIPYs: A Computational Analysis of the Experimental Data. Molecules, 29(23), 5035. [Link]

  • Thomas, K. R. J. et al. (2010). Synthesis, Crystal Structures, and Photophysical Properties of Triphenylamine-Based Multicyano Derivatives. The Journal of Organic Chemistry, 75(21), 7164–7174. [Link]

  • Hladka, I. et al. (2020). Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted 4-(4-aminophenyl)quinazolines. Dyes and Pigments, 173, 107931. [Link]

  • Chen, Y. et al. (2021). Study on the properties of organic fluorescent materials based on triphenylamine derivatives. Journal of Physics: Conference Series, 1952, 032033. [Link]

  • Szöllősi, E. et al. (2025). Facile Synthesis of Pyridyl Rosamines as Potential Photosensitizers. Molecules, 30(3), 567. [Link]

  • Shuqin, L., Yunming, W., & Xiaoxing, Y. (2009). Interaction between 6-amino-4-aryl-3-methyl-1-phenyl -1H-pyrazolo[3,4-b] pyridine-5-carbonitrile with two kinds of snake venom: A fluorescence quenching study. Chinese Journal of Medical Laboratory Science, 32(10), 1145-1148. [Link]

  • Li, Y. et al. (2017). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives. RSC Advances, 7(53), 33291-33297. [Link]

Sources

validating the structural integrity of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Techniques

As a Senior Application Scientist, validating the precise 3D architecture of small molecules is foundational to downstream drug development and materials engineering. The target analyte, {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, belongs to the azastilbene family. It features an aniline moiety and a pyridine ring bridged by a rigid trans-vinyl linkage.

Confirming the structural integrity of this molecule requires verifying the E-geometry of the alkene, assessing the coplanarity of the aromatic rings, and mapping the intermolecular hydrogen-bonding network between the aniline donor (-NH 2​ ) and the pyridine acceptor (-N=)[1]. While routine spectroscopy provides baseline connectivity, this guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques, demonstrating why a self-validating crystallographic workflow remains the gold standard.

Analytical Method Comparison: The Case for SCXRD

To establish structural integrity, researchers typically rely on an orthogonal suite of analytical tools. However, each technique possesses distinct limitations when applied to flexible azastilbene derivatives[2].

  • Nuclear Magnetic Resonance (NMR): Solution-state 1 H NMR is highly effective for bulk purity and confirming the E-isomer via the characteristic large coupling constant of the trans-vinyl protons ( 3J≈16 Hz)[3]. However, NMR averages out dynamic molecular rotations in solution, providing zero empirical data regarding solid-state dihedral angles or crystal packing motifs.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS confirms the exact mass and molecular formula, it provides no conformational or spatial information.

  • Powder X-Ray Diffraction (PXRD): PXRD is unparalleled for confirming bulk phase purity and identifying polymorphs[4]. Yet, solving a de novo structure of an azastilbene from powder data is mathematically fraught due to peak overlapping and the crystallographic phase problem.

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD is the ultimate arbiter. It directly maps the electron density of the molecule in 3D space. For {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, SCXRD unambiguously determines the dihedral angle between the pyridine and aniline rings and visualizes the crucial N-H···N intermolecular hydrogen bonds that dictate the material's solid-state stability and photophysical properties[1][5].

Quantitative Data Summary
Analytical TechniquePrimary OutputAdvantages for AzastilbenesLimitations
1 H/ 13 C NMR Chemical shifts, J -couplingConfirms E-isomer ( 3J≈16 Hz)No solid-state packing or 3D conformation data
HRMS Exact mass ( m/z )Verifies molecular formulaZero spatial or geometric information
PXRD Diffractogram (2 θ peaks)Identifies bulk polymorphsDe novo structure solution is highly complex
SCXRD 3D Electron Density MapAbsolute configuration, H-bondingRequires macroscopic, defect-free single crystals

Self-Validating Experimental Protocol

A robust structural validation is not a single experiment; it is a closed-loop, self-validating system. The following step-by-step methodology explains the causality behind each experimental choice to ensure absolute data integrity.

Step 1: Spectroscopic Triage Before attempting crystallization, verify bulk purity (>95%) and the E-to-Z ratio using 1 H NMR.

  • Causality: Azastilbenes are prone to photoisomerization under UV light[2]. Impurities or a high Z-isomer content will disrupt the crystal lattice, leading to twinned or amorphous precipitates rather than diffracting single crystals.

Step 2: Controlled Vapor Diffusion Crystallization Dissolve 10 mg of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine in 1 mL of dichloromethane (solvent) in an inner vial. Place this inside a sealed outer vial containing 5 mL of hexane (antisolvent).

  • Causality: Vapor diffusion creates a remarkably slow and controlled supersaturation gradient. This mitigates rapid nucleation, ensuring the growth of the macroscopic, defect-free single crystals required for high-resolution diffraction.

Step 3: Cryogenic SCXRD Data Collection (100 K) Mount a suitable crystal (e.g., 0.2×0.2×0.1 mm) on a goniometer under a stream of liquid nitrogen (100 K) and irradiate with Cu-K α X-rays ( λ=1.5418 Å)[4].

  • Causality: Cryogenic temperatures freeze out dynamic disorder and minimize thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots and is specifically required to accurately locate the low-electron-density hydrogen atoms of the aniline -NH 2​ group, which are critical for mapping the hydrogen-bonding network.

Step 4: Structure Solution & Refinement Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 via SHELXL.

  • Causality: Anisotropic refinement of non-hydrogen atoms accounts for directional electron density, yielding a highly accurate structural model (typically targeting an R1​ value < 0.05).

Step 5: Bulk Validation (Closing the Loop) Generate a simulated powder pattern from the refined SCXRD CIF file. Run an experimental PXRD on the remaining bulk powder.

  • Causality: Single crystals can occasionally represent a kinetic anomaly rather than the bulk thermodynamic product. If the experimental PXRD pattern matches the simulated SCXRD pattern, it proves the single crystal is representative of the entire batch, closing the validation loop[4].

Visualizing the Analytical Logic

The following diagrams illustrate the strategic integration of these techniques.

Workflow A 1. Synthesis & Purification {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine B 2. Spectroscopic Triage (NMR & HRMS) A->B >95% Purity C 3. Controlled Crystallization (Vapor Diffusion) B->C E-isomer confirmed D 4. SCXRD Data Collection (Cryogenic 100 K) C->D Defect-free crystal E 5. Structure Refinement (SHELXL) D->E Diffraction data F 6. Bulk Validation (PXRD vs Simulated) E->F CIF generated

Figure 1: Self-validating structural workflow for azastilbene derivatives.

Logic Target Structural Integrity Validation NMR NMR Spectroscopy (Solution State) NMR->Target Connectivity & E/Z Ratio SCXRD Single-Crystal XRD (Solid State 3D) NMR->SCXRD Pre-screens PXRD Powder XRD (Bulk Phase) PXRD->Target Polymorph ID & Bulk Purity SCXRD->Target 3D Conformation & H-Bonding SCXRD->PXRD Simulates pattern

Figure 2: Complementary analytical techniques for comprehensive structural validation.

References

  • Chantrapromma, S., et al. "Crystal Structure of (E)-2-hydroxy-4'-methoxy-aza-stilbene." PubMed Central (PMC). URL:[1]

  • Yang, J.-S., et al. "Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions." Journal of the American Chemical Society. URL:[2]

  • "Preparation of Stilbene-Tethered Nonnatural Nucleosides for Use with Blue-Fluorescent Antibodies." The Journal of Organic Chemistry - ACS Publications. URL:[3]

  • "Two Different Emissions of (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile Due to Crystal Habit and Size: Synthesis, Optical, and Supramolecular Characterization." ACS Publications. URL:[4]

Sources

Safety Operating Guide

Operational Safety and Disposal Guide: {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex synthetic intermediates like {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine (also known as 3-[2-(pyridin-4-yl)ethenyl]aniline) requires rigorous safety and logistical planning. This compound—an aminostilbene analogue featuring both an aniline and a pyridine moiety—presents unique toxicological and environmental challenges.

This guide provides a self-validating, step-by-step protocol for the safe handling, spill containment, and proper disposal of this chemical. By understanding the mechanistic causality behind each safety measure, laboratory personnel can ensure compliance with environmental protection standards while mitigating occupational hazards.

Part 1: Physicochemical Hazard Profile

Understanding the structural components of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is critical for anticipating its behavior in the lab and the environment. The molecule's dual functional groups dictate its risk profile:

  • Aniline Moiety: Aniline derivatives are highly reactive and known systemic toxicants[1]. Exposure can lead to methemoglobinemia, a condition that severely reduces the blood's oxygen-carrying capacity. They are also potential skin sensitizers and environmental pollutants[2].

  • Pyridine Moiety: Pyridine derivatives are polar, highly soluble in water, and environmentally persistent[3]. If improperly disposed of, they can be toxic to aquatic life and require specific high-temperature destruction methods to prevent soil and groundwater contamination[3].

Table 1: Hazard Summary and Logistical Implications

Structural ComponentPrimary HazardOperational ImplicationDisposal Requirement
Aniline Derivative Systemic toxicity (methemoglobinemia), dermal absorption.Handle strictly within a certified fume hood; wear nitrile gloves.Segregate as toxic organic waste; strictly prohibit drain disposal.
Pyridine Ring Environmental persistence, aquatic toxicity.Prevent release into groundwater; utilize secondary containment.High-temperature incineration (820°C–1,600°C) to cleave rings.
Solid State Inhalation of toxic dust and particulates.Avoid aerosolization; use HEPA vacuums or wet-sweeping for spills.Seal in airtight, chemically compatible hazardous waste containers.
Part 2: Operational Safety & Handling Protocol

To ensure trustworthiness and safety, every handling step must be grounded in causality. Do not merely follow the steps; understand why they are necessary.

  • Engineering Controls: Always handle the solid powder inside a certified laboratory chemical fume hood[3].

    • Causality: The fume hood prevents the inhalation of toxic dust particles. Because aniline derivatives are systemic toxicants, inhalation of aerosolized powder is a primary and highly dangerous exposure route.

  • Personal Protective Equipment (PPE): Don a fully-buttoned lab coat (or chemical-resistant apron), chemical-resistant safety goggles, and nitrile gloves[4].

    • Causality: Both aniline and pyridine derivatives can be rapidly absorbed through the skin. Robust dermal protection is mandatory to prevent transdermal systemic poisoning.

  • Storage: Store the compound in a cool, dry, well-ventilated area, strictly isolated from strong oxidizing agents[3].

    • Causality: While the pyridine ring is stable under normal conditions, it can react vigorously with potent oxidizers, potentially causing dangerous thermal events or degradation into highly toxic nitrogen oxide gases[3].

Part 3: Spill Response & Containment Workflow

In the event of an accidental release, immediate and methodical action is required to minimize exposure and environmental impact.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area, eliminate all ignition sources, and ensure the room's ventilation system is operating at maximum capacity[4].

  • Don Appropriate PPE: If the spill is large or occurred outside a fume hood, a properly fitted respirator with organic vapor/particulate cartridges must be worn in addition to standard PPE[4].

  • Containment: Prevent the solid from spreading. Crucially, do not use compressed air or dry sweeping.

    • Causality: Dry sweeping will aerosolize the toxic powder, drastically increasing the inhalation hazard for the response team.

  • Mechanical Recovery: Carefully mechanically recover the product by covering the spill with damp absorbent pads or using a HEPA-filtered vacuum[4].

  • Containerization: Place all recovered material and contaminated cleanup supplies into a sealable, compatible hazardous waste container[4].

  • Decontamination: Wash the spill site thoroughly with soap and water only after the bulk material has been securely removed.

SpillResponse Start Spill Detected: Target Compound Evacuate 1. Evacuate & Ventilate Area Start->Evacuate PPE 2. Don PPE (Nitrile, Respirator, Goggles) Evacuate->PPE Contain 3. Contain Spill (Avoid Dust Formation) PPE->Contain Sweep 4. Mechanically Recover (Damp Sweep/HEPA Vacuum) Contain->Sweep Container 5. Place in Sealed Hazardous Waste Container Sweep->Container Label 6. Label as Toxic/Irritant Solid Organic Waste Container->Label Dispose 7. Transfer to EHS for Incineration Label->Dispose

Workflow for the safe containment and recovery of solid aminostilbene derivative spills.
Part 4: Waste Segregation & Disposal Plan

The disposal of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine must follow strict Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination[2]. Land disposal of such persistent organic compounds is the least desirable method and is heavily restricted due to the severe risk of leaching into groundwater[5].

Step-by-Step Disposal Protocol:

  • Waste Classification: Classify the neat waste as a "Toxic Solid Organic Waste." If the compound is dissolved in a solvent during experimentation, classify the waste stream based on the solvent used (e.g., "Halogenated Organic Waste" if dissolved in chloroform or dichloromethane).

  • Segregation: Never mix this waste with incompatible chemical streams (e.g., strong acids or oxidizers) unless chemical compatibility has been explicitly verified by a qualified EHS professional[4].

  • Labeling: Clearly label the primary waste container with "Hazardous Waste," the full chemical name, and the primary hazards (Toxic, Irritant, Environmental Hazard)[4].

  • Incineration (The Preferred Method): Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The waste must be subjected to rotary kiln or liquid injection incineration at temperatures between 820°C and 1,600°C[6].

    • Causality: These extreme thermal conditions are absolutely required to completely cleave the robust aromatic (aniline) and heterocyclic (pyridine) rings. This converts the compound into simple, non-toxic oxides of carbon and nitrogen, permanently eliminating the risk of environmental persistence[6].

WasteDisposal Waste Waste Generation: Compound + Solvents HalogenCheck Contains Halogenated Solvents? Waste->HalogenCheck Landfill Direct Land Disposal Waste->Landfill Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated No Incineration High-Temp Incineration (820°-1600°C) Halogenated->Incineration NonHalogenated->Incineration Banned PROHIBITED (Leaching Risk) Landfill->Banned

Decision tree for the segregation and high-temperature incineration of pyridine/aniline waste.
References
  • Agency for Toxic Substances and Disease Registry (ATSDR). "PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Cleanup: Buffalo Color Corporation in Buffalo, New York." US EPA. Available at: [Link]

  • National Research Council. "Chapter 8: Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Ataman Kimya. "ANILINE | Properties and Derivatives." Ataman Kimya. Available at: [Link]

Sources

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